4-(Trifluoromethyl)-1-tert-butoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTJJRXJNYHJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578960 | |
| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16222-44-9 | |
| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1-tert-butoxybenzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential relevance in drug discovery based on the known roles of the trifluoromethyl and tert-butyl ether moieties. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers interested in its further investigation.
Chemical Identity and Properties
CAS Number: 16222-44-9
Molecular Formula: C₁₁H₁₃F₃O
Molecular Weight: 218.22 g/mol [1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The trifluoromethyl group significantly influences the compound's electronics and lipophilicity, while the tert-butoxy group adds steric bulk.
| Property | Value | Source |
| Molecular Weight | 218.22 g/mol | [1] |
| Appearance | Yellow to colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water (predicted); Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexane (predicted) | |
| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [1] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and widely used method for the preparation of aryl tert-butyl ethers is the Williamson ether synthesis .[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it would entail the reaction of sodium 4-(trifluoromethyl)phenoxide with a tert-butyl halide.
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
dot
Caption: Proposed workflow for the synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethyl)phenol (1.0 eq). Dissolve the phenol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-(trifluoromethyl)phenoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add tert-butyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Relevance in Drug Discovery and Medicinal Chemistry
While no specific biological activities or signaling pathway modulations have been reported for this compound, the structural motifs present in the molecule are of significant interest to medicinal chemists.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a common substituent in many pharmaceuticals.[6] Its incorporation can confer several advantageous properties:
-
Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to oxidative metabolism, which can prolong the half-life of a drug.[6]
-
Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[6][7]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can significantly alter the pKa of nearby functional groups and influence ligand-receptor interactions.[6]
The tert-Butyl Group as a Structural Motif
The tert-butyl group is often used in drug design to introduce steric bulk, which can enhance binding selectivity and block metabolic sites. However, its high lipophilicity can sometimes lead to poor solubility and increased metabolic liability. The tert-butoxy group in the target molecule shares some of these characteristics. Researchers have explored isosteres for the tert-butyl group to fine-tune physicochemical properties.[8][9][10]
dot
References
- 1. bio-fount.com [bio-fount.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of tert-butyl 4-(trifluoromethyl)phenyl ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 4-(trifluoromethyl)phenyl ether (CAS 16222-44-9). This document includes key physicochemical data, detailed experimental protocols for its synthesis, and an analysis of its reactivity and stability.
Core Physical and Chemical Properties
Tert-butyl 4-(trifluoromethyl)phenyl ether is a halogenated aromatic ether. The presence of the trifluoromethyl group significantly influences its chemical properties, including its electronic effects and stability.
Physicochemical Data
A summary of the known quantitative data for tert-butyl 4-(trifluoromethyl)phenyl ether is presented in Table 1.
Table 1: Physicochemical Properties of tert-butyl 4-(trifluoromethyl)phenyl ether
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃O | Aromsyn Co., Ltd.[1][2] |
| Molecular Weight | 218.217 g/mol | Aromsyn Co., Ltd.[1][2] |
| CAS Number | 16222-44-9 | Aromsyn Co., Ltd.[1][2] |
| Boiling Point | 218.2 °C at 760 mmHg | Wakschem[3] |
| Density | 1.11 g/cm³ | Wakschem[3] |
| Flash Point | 92.5 °C | Wakschem[3] |
| Refractive Index | 1.439 | Wakschem[3] |
| LogP | 3.88270 | Wakschem[3] |
| Vapor Pressure | 0.188 mmHg at 25°C | Wakschem[3] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether can be approached through several established methods for ether formation. The Williamson ether synthesis and the Mitsunobu reaction are two prominent examples.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[4] For the synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether, this would involve the reaction of the sodium salt of 4-(trifluoromethyl)phenol with a tert-butyl halide.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the phenol and form the corresponding sodium phenoxide.
-
Ether Formation: To the resulting solution, add tert-butyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-(trifluoromethyl)phenyl ether.
Logical Workflow for Williamson Ether Synthesis
Caption: Williamson ether synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether.
Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for the synthesis of ethers from an alcohol and a nucleophile using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This reaction typically proceeds with inversion of configuration at the alcohol carbon.
Experimental Protocol: Mitsunobu Reaction
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)phenol (1.0 eq), tert-butanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and other byproducts.
Logical Workflow for Mitsunobu Reaction
Caption: Mitsunobu reaction for the synthesis of tert-butyl 4-(trifluoromethyl)phenyl ether.
Chemical Reactivity and Stability
Ethers are generally stable compounds, but the presence of the trifluoromethyl group and the tert-butyl group influences the reactivity of tert-butyl 4-(trifluoromethyl)phenyl ether.
-
Ether Cleavage: Like other ethers, it can be cleaved under strong acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI). The tert-butyl group is particularly susceptible to cleavage under acidic conditions due to the formation of a stable tert-butyl carbocation.
-
Aromatic Substitution: The trifluoromethyl group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The tert-butoxy group is an ortho, para-director. The interplay of these two substituents will govern the regioselectivity of any electrophilic aromatic substitution reactions.
-
Stability: The compound is expected to be stable under normal storage conditions. However, like many ethers, it may form peroxides upon prolonged exposure to air and light. It is advisable to store it in a tightly sealed container in a cool, dark place.
Spectroscopic Data
Detailed experimental spectroscopic data for tert-butyl 4-(trifluoromethyl)phenyl ether is not widely available in public databases. However, based on the structure, the following characteristic signals can be predicted.
¹H NMR Spectroscopy
-
A singlet in the upfield region (around 1.3-1.5 ppm) corresponding to the nine equivalent protons of the tert-butyl group.
-
Two doublets in the aromatic region (around 7.0-7.6 ppm) corresponding to the four protons on the phenyl ring, showing a characteristic AA'BB' splitting pattern due to the para-substitution.
¹³C NMR Spectroscopy
-
A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons.
-
Signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating tert-butoxy group.
IR Spectroscopy
-
C-H stretching vibrations for the alkyl and aromatic protons.
-
A strong C-O-C stretching band characteristic of ethers.
-
Strong C-F stretching bands associated with the trifluoromethyl group.
Mass Spectrometry
-
The molecular ion peak (M⁺) at m/z = 218.
-
A prominent fragment ion peak corresponding to the loss of the tert-butyl group ([M-57]⁺).
-
Other fragmentation patterns characteristic of aromatic ethers and trifluoromethylated compounds.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activity or the effects of tert-butyl 4-(trifluoromethyl)phenyl ether on any specific signaling pathways. Further research is required to explore the potential pharmacological or toxicological profile of this compound.
Safety and Handling
tert-Butyl 4-(trifluoromethyl)phenyl ether should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[4]
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. 16222-44-9 | 4-(trifluoromethyl)phenyl tert-butyl ether - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
Synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Trifluoromethyl)-1-tert-butoxybenzene is an aromatic ether containing both a trifluoromethyl group and a tert-butoxy group. These functionalities impart unique electronic and steric properties, making it an attractive building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the bulky tert-butyl group can provide steric shielding and influence molecular conformation.
The synthesis of this target molecule presents a challenge. The classical Williamson ether synthesis, a cornerstone of ether formation, is generally unsuitable for the introduction of a tertiary alkyl group like tert-butyl due to the prevalence of the competing E2 elimination reaction. Therefore, alternative strategies must be employed. This guide focuses on the acid-catalyzed reaction of 4-(trifluoromethyl)phenol with a suitable tert-butylating agent, a method that has proven effective for the tert-butylation of other phenolic compounds.
Proposed Synthesis Pathway: Acid-Catalyzed O-tert-Butylation
The most viable route for the synthesis of this compound is the acid-catalyzed O-alkylation of 4-(trifluoromethyl)phenol. This reaction can be achieved using various tert-butylating agents in the presence of a strong acid catalyst.
Reaction Scheme:
Caption: Proposed acid-catalyzed synthesis of this compound.
This pathway involves the protonation of the tert-butylating agent by the acid catalyst to form a tert-butyl cation. This electrophile is then attacked by the nucleophilic oxygen of the 4-(trifluoromethyl)phenol to form the desired ether.
Experimental Considerations and Methodologies
While a specific protocol for the target molecule is not available, the following methodologies, adapted from similar tert-butylation reactions of phenols, can serve as a strong starting point for experimental design.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier (Example) | Notes |
| 4-(Trifluoromethyl)phenol | ≥98% | Sigma-Aldrich, TCI | Starting material. |
| Isobutylene | ≥99% | Gas cylinder | Common tert-butylating agent. |
| tert-Butanol | ≥99.5% | ACS reagent | Alternative tert-butylating agent. |
| Sulfuric Acid (H₂SO₄) | 95-98% | Reagent grade | Catalyst. |
| Zeolite (e.g., H-ZSM-5) | - | Zeolyst International | Heterogeneous catalyst. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | ACS reagent | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | Drying agent. |
Representative Experimental Protocol (Adapted from Phenol tert-Butylation)
Objective: To synthesize this compound via acid-catalyzed reaction of 4-(trifluoromethyl)phenol with isobutylene.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer, add 4-(trifluoromethyl)phenol (1.0 eq) and a suitable solvent such as dichloromethane.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution at room temperature.
-
Introduction of Isobutylene: Cool the reaction mixture to 0-5 °C using an ice bath. Bubble isobutylene gas (a slight excess, e.g., 1.2-1.5 eq) through the solution at a slow and steady rate. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This may take several hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Workflow Diagram:
Caption: A representative workflow for the synthesis of this compound.
Quantitative Data from Analogous Reactions
The following table summarizes typical reaction conditions and outcomes for the tert-butylation of phenol, which can be used to guide the optimization of the synthesis of the target molecule.
| Phenolic Substrate | tert-Butylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | tert-Butanol | Sulfuric acid functionalized Zr-MCM-48 | - | 140 | 2 | 91.6 (conversion) | [1] |
| Phenol | tert-Butanol | Ionic Liquid | - | 70 | - | 86 (conversion) | [2] |
| Phenol | tert-Butanol | ZnCl₂:AlCl₃ on Silica Gel | Solvent-free | MW | 0.25 | 99 (conversion) | [3] |
Note: Yields are reported as conversions of the starting phenol. Selectivity for the O-alkylated product versus C-alkylated byproducts will need to be determined experimentally for 4-(trifluoromethyl)phenol.
Alternative Synthetic Strategies
While acid-catalyzed O-tert-butylation is the most promising route, other methods could be considered, though they may present their own challenges.
Buchwald-Hartwig C-O Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl ethers. It could potentially be used to couple 4-(trifluoromethyl)bromobenzene with potassium tert-butoxide. However, the strong basicity of potassium tert-butoxide can lead to side reactions.
Reaction Scheme:
Caption: Buchwald-Hartwig C-O coupling approach.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD). This could be explored for the reaction of 4-(trifluoromethyl)phenol with tert-butanol. However, the reaction with tertiary alcohols can be sluggish.
Conclusion
The synthesis of this compound is most practicably approached via an acid-catalyzed O-tert-butylation of 4-(trifluoromethyl)phenol. This guide provides a detailed framework for developing a successful synthetic protocol based on established methodologies for similar phenolic substrates. Researchers should focus on optimizing reaction conditions, including the choice of catalyst, tert-butylating agent, solvent, and temperature, to maximize the yield and purity of the desired product. Careful monitoring and purification are essential for obtaining high-quality this compound for its intended applications in drug discovery and materials science.
References
Solubility Profile of 4-(Trifluoromethyl)-1-tert-butoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)-1-tert-butoxybenzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility assessment based on the structural features of the molecule and the principles of solvent-solute interactions. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to ascertain precise solubility values in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development.
Introduction
This compound is an aromatic ether that incorporates both a trifluoromethyl group and a tert-butyl group. These structural features significantly influence its physicochemical properties, including its solubility in various solvents. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, and the bulky, nonpolar tert-butyl group, both contribute to the overall low polarity of the molecule. Understanding the solubility of this compound is crucial for a variety of applications, including reaction condition optimization, formulation development, and purification processes.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The compound is a nonpolar organic molecule with no significant hydrogen bonding capability, making it immiscible with water. |
| Methanol | High | Slightly Soluble | While polar, methanol has a hydrocarbon portion that can interact with the nonpolar parts of the solute. |
| Ethanol | High | Slightly Soluble | Similar to methanol, but slightly less polar, potentially leading to slightly better solubility. |
| Acetone | Medium | Soluble | Acetone's intermediate polarity allows it to effectively solvate the nonpolar aromatic and alkyl groups. |
| Dichloromethane | Medium | Soluble | A good solvent for many organic compounds, its polarity is suitable for dissolving this substituted benzene derivative. |
| Chloroform | Medium | Soluble | Similar to dichloromethane, it is an effective solvent for nonpolar and moderately polar organic compounds. |
| Ethyl Acetate | Medium | Soluble | Its ester functionality and alkyl chain provide a good balance for solvating the solute. |
| Hexane | Low | Soluble | As a nonpolar alkane, hexane is expected to be a good solvent for the nonpolar this compound. |
| Dimethyl Sulfoxide (DMSO) | High (aprotic) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including nonpolar ones. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general and robust method for determining the solubility of a solid organic compound like this compound in various solvents.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, hexane, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 mL). The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles.
-
-
Quantification:
-
Determine the mass of the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved solid.
-
Alternatively, and for higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a pre-calibrated analytical method such as HPLC-UV, GC-FID, or UV-Vis spectroscopy. This involves creating a calibration curve with known concentrations of the compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the mass of the dissolved solute and the volume of the solvent used.
-
Factors Influencing Solubility
The solubility of an organic compound is a complex phenomenon governed by several factors related to both the solute and the solvent. A conceptual diagram illustrating these relationships is provided below.
Caption: A diagram illustrating the key factors that influence the solubility of a compound.
Conclusion
While quantitative solubility data for this compound remains to be definitively established in the public domain, this guide provides a robust qualitative assessment and a detailed experimental protocol for its determination. The nonpolar nature of the compound suggests good solubility in nonpolar organic solvents and poor solubility in polar solvents. For precise quantitative measurements, the provided experimental protocol offers a reliable methodology for researchers. Understanding the solubility of this compound is a critical step in its effective application in various scientific and industrial endeavors.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Trifluoromethyl)-1-tert-butoxybenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative analysis of structurally related analogs to predict the chemical shifts and coupling patterns. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the known effects of the tert-butoxy and trifluoromethyl substituents on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | d (J ≈ 8.8 Hz) | 2H | H-3, H-5 |
| ~ 7.05 | d (J ≈ 8.8 Hz) | 2H | H-2, H-6 |
| 1.35 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} NMR) | Assignment |
| ~ 157 | s | C-1 |
| ~ 126 (q, J ≈ 4 Hz) | q | C-3, C-5 |
| ~ 124 (q, J ≈ 272 Hz) | q | -CF₃ |
| ~ 123 (q, J ≈ 33 Hz) | q | C-4 |
| ~ 121 | s | C-2, C-6 |
| ~ 80 | s | -C (CH₃)₃ |
| ~ 29 | s | -C(C H₃)₃ |
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.
Visualizations
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
interpreting the 19F NMR spectrum of 4-(Trifluoromethyl)-1-tert-butoxybenzene
An In-depth Technical Guide to the 19F NMR Spectrum of 4-(Trifluoromethyl)-1-tert-butoxybenzene
This guide provides a detailed interpretation of the 19F Nuclear Magnetic Resonance (NMR) spectrum of this compound, a common building block in medicinal chemistry and materials science. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural elucidation.
Predicted 19F NMR Spectral Data
The 19F NMR spectrum of this compound is dominated by a single signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF3) group. Due to the rapid rotation around the C-C bond connecting the CF3 group to the benzene ring, all three fluorine nuclei are chemically and magnetically equivalent at room temperature, resulting in a single resonance.
The chemical shift of the CF3 group is influenced by the electronic effects of the substituent at the para-position. The tert-butoxy group is a moderate electron-donating group, which increases the electron density on the benzene ring and, consequently, on the trifluoromethyl group. This increased shielding shifts the 19F resonance to a higher field (a less negative value) compared to unsubstituted trifluoromethylbenzene.
The multiplicity of the signal is typically observed as a singlet in a standard 1D 19F NMR spectrum. This is because the long-range couplings to the aromatic protons (four-bond coupling, 4JHF, to the ortho protons and five-bond coupling, 5JHF, to the meta protons) are generally small (less than 1 Hz) and often not resolved.[2][3]
Table 1: Predicted 19F NMR Data for this compound
| Parameter | Predicted Value | Multiplicity |
| Chemical Shift (δ) | ~ -61.5 ppm | Singlet (s) |
| Integration | 3F | - |
| Coupling Constants | - | Unresolved |
Key Signaling Interactions
The appearance of the 19F NMR spectrum is governed by through-bond scalar couplings (J-couplings) between the fluorine nuclei and the nearby protons. In the case of this compound, the most significant of these are the long-range couplings to the aromatic protons.
Caption: Through-bond coupling pathways in this compound.
The diagram above illustrates the key through-bond J-coupling interactions influencing the 19F NMR spectrum. The fluorine atoms of the CF3 group are coupled to the aromatic protons at the ortho positions (4JHF) and the meta positions (5JHF). These couplings are typically small and result in an unresolved multiplet, which appears as a singlet in the spectrum.
Experimental Protocol for 19F NMR Spectroscopy
Obtaining a high-quality 19F NMR spectrum requires careful sample preparation and instrument setup. The following protocol is a general guideline for the analysis of small molecules like this compound.
A. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard such as trifluorotoluene or hexafluorobenzene can be added. However, for routine analysis, referencing to an external standard or using the spectrometer's indirect referencing method is often sufficient.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
B. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A standard NMR spectrometer with a fluorine-capable probe is required.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Experiment Type: A standard one-pulse 19F experiment is typically sufficient.
-
Acquisition Parameters:
-
Pulse Width: Use a calibrated 90° pulse.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around -60 ppm, should be adequate to cover the chemical shift range of most trifluoromethyl groups.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.
-
Number of Scans: Depending on the sample concentration, 4 to 16 scans should provide a good signal-to-noise ratio.
-
-
Referencing: The 19F chemical shifts should be referenced to CFCl3 (trichlorofluoromethane) at 0.00 ppm. This can be done directly using an external standard or indirectly through the spectrometer's software, which references the 19F spectrum based on the known frequency of the deuterium lock signal.[4]
C. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the area of the resonance to determine the relative number of fluorine atoms.
-
Peak Picking: Identify the chemical shift of the signal.
By following this guide, researchers can confidently acquire and interpret the 19F NMR spectrum of this compound, facilitating its use in various scientific and developmental applications.
References
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Trifluoromethyl)-1-tert-butoxybenzene. Due to the absence of a publicly available experimental spectrum for this specific molecule, the fragmentation pathway is proposed based on established principles of mass spectrometry for structurally related compounds, including aryl tert-butyl ethers and trifluoromethylated aromatic systems.
Predicted Fragmentation Pattern
Electron ionization of this compound is expected to produce a molecular ion (M•+) that undergoes a series of characteristic fragmentation reactions. The primary fragmentation is anticipated to be the cleavage of the tert-butyl group, which is a common and highly favored pathway for tert-butyl ethers and benzenes. The trifluoromethyl group and the aromatic ring are expected to influence subsequent fragmentation steps.
The initial ionization event involves the removal of an electron from the molecule, most likely from the oxygen atom of the ether or the π-system of the benzene ring, to form the molecular ion. The major fragmentation pathways are predicted to be:
-
Loss of a Methyl Radical: A characteristic fragmentation of tert-butyl groups is the loss of a methyl radical (•CH₃) to form a stable oxonium ion.
-
Loss of Isobutene: A significant fragmentation pathway for tert-butyl ethers involves the rearrangement and loss of a neutral isobutene molecule, leading to the formation of a phenol radical cation.
-
Formation of the Tropylium Ion: Aromatic compounds can undergo rearrangement to form the tropylium ion (C₇H₇⁺) or substituted analogues, although this may be less prominent depending on the other fragmentation pathways.
-
Fragmentation of the Trifluoromethyl Group: The trifluoromethyl group is relatively stable, but fragmentation involving the loss of a fluorine atom or the entire CF₃ group may occur, particularly in secondary fragmentation steps.
Quantitative Data: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted mass-to-charge (m/z) ratios and proposed identities of the major ions expected in the EI mass spectrum of this compound. The relative abundances are qualitative predictions based on the expected stability of the fragment ions.
| m/z (Predicted) | Proposed Ion Identity | Proposed Formula | Relative Abundance (Predicted) |
| 218 | Molecular Ion [M]•+ | [C₁₁H₁₃F₃O]•+ | Medium |
| 203 | [M - CH₃]⁺ | [C₁₀H₁₀F₃O]⁺ | High |
| 162 | [M - C₄H₈]•+ | [C₇H₅F₃O]•+ | High (Potential Base Peak) |
| 145 | [C₇H₄F₃]⁺ | [C₇H₄F₃]⁺ | Medium |
| 91 | Tropylium Ion | [C₇H₇]⁺ | Low |
| 57 | tert-Butyl Cation | [C₄H₉]⁺ | High |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a standard protocol for the acquisition of an EI mass spectrum for a liquid or solid organic compound such as this compound.
1. Sample Preparation:
-
Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
-
For a liquid sample, it can be introduced directly via a heated inlet system.
-
For a solid sample, dissolve a small amount (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source.
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1]
-
Ion Source Temperature: Typically maintained between 150-250 °C to ensure sample volatilization.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Inlet System: A direct insertion probe for solid samples or a gas chromatograph (GC) inlet for liquid samples. If using GC, a suitable capillary column (e.g., DB-5ms) would be appropriate.
3. Data Acquisition:
-
Introduce a small amount of the prepared sample into the ion source.
-
Acquire the mass spectrum by scanning the specified m/z range.
-
Record the relative abundance of each ion.
4. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and the major fragment peaks.
-
Propose structures for the fragment ions that are consistent with known mass spectral fragmentation mechanisms.
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways for this compound upon electron ionization.
Caption: Proposed primary fragmentation of this compound.
References
An In-depth Technical Guide to the Infrared Absorption Spectrum of 4-(Trifluoromethyl)-1-tert-butoxybenzene
Introduction
4-(Trifluoromethyl)-1-tert-butoxybenzene is an aromatic ether derivative that incorporates several key functional groups, making it an excellent subject for structural elucidation via infrared (IR) spectroscopy. IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. This guide provides a detailed analysis of the expected key IR absorption peaks for this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
The molecular structure of this compound consists of a para-disubstituted benzene ring, an ether linkage (C-O-C), a tert-butyl group, and a trifluoromethyl (-CF3) group. Each of these components gives rise to characteristic absorption bands in the IR spectrum, which serves as a molecular "fingerprint."
Key IR Absorption Peaks and Assignments
The principal vibrational modes for this compound are summarized in the table below. The distinct regions of the spectrum allow for the unambiguous identification of each major functional group within the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |
| 2980-2850 | C-H Stretch | Aliphatic (tert-butyl) | Strong |
| 1600-1585 | C=C Stretch | Aromatic Ring (in-ring) | Medium |
| 1500-1400 | C=C Stretch | Aromatic Ring (in-ring) | Medium |
| ~1390 & ~1365 | C-H Bend | Aliphatic (tert-butyl) | Medium (often a doublet) |
| ~1332 | C-F Stretch | Trifluoromethyl (-CF3) | Very Strong |
| 1300-1200 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |
| 1150-1050 | C-F Stretch | Trifluoromethyl (-CF3) | Very Strong |
| 1050-1010 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Medium |
| 900-675 | C-H Out-of-Plane Bend | para-Disubstituted Aromatic | Strong |
Detailed Spectral Analysis
C-H Stretching Vibrations (3100-2850 cm⁻¹)
This region is highly informative for distinguishing between different types of C-H bonds.
-
Aromatic C-H Stretches: The sp²-hybridized C-H bonds of the benzene ring typically absorb at wavenumbers slightly above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[1][2][3][4] These peaks are generally of weak to medium intensity.
-
Aliphatic C-H Stretches: In contrast, the sp³-hybridized C-H bonds of the tert-butyl group absorb below 3000 cm⁻¹, usually between 2980 and 2850 cm⁻¹.[5] These absorptions are expected to be strong due to the presence of nine such bonds.
Aromatic Ring Vibrations (1600-1400 cm⁻¹)
The stretching of the carbon-carbon bonds within the aromatic ring results in a series of characteristic absorptions.[1][3] Typically, two distinct bands appear in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2][4] Weak overtone bands can also be observed between 2000-1665 cm⁻¹.[1][2][4]
Fingerprint Region (< 1500 cm⁻¹)
This region contains a high density of complex vibrational absorptions that are unique to the molecule.
-
C-F and C-O Stretching (1400-1000 cm⁻¹): This area is dominated by very strong absorptions from the C-F and C-O bonds.
-
The trifluoromethyl (-CF3) group is characterized by intense C-F stretching bands. A particularly characteristic and strong absorption for a CF3 group attached to a benzene ring is found around 1332 cm⁻¹.[6] Additional strong C-F stretching bands are expected in the 1150-1050 cm⁻¹ range.
-
As an aryl alkyl ether , the molecule will exhibit two prominent C-O-C stretching bands.[7][8] The asymmetric stretch appears as a strong band between 1300-1200 cm⁻¹, while the symmetric stretch is found near 1050-1010 cm⁻¹.[7][9]
-
-
Aliphatic C-H Bending: The tert-butyl group presents characteristic C-H bending (deformation) vibrations. These typically appear as a pair of medium-intensity peaks, one near 1390 cm⁻¹ and another near 1365 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is confirmed by strong C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region.[1][2][4] For a 1,4- (para-) disubstituted ring, a strong absorption is expected between 860-800 cm⁻¹.[10]
Experimental Protocol: FT-IR Analysis
A standard methodology for obtaining the infrared spectrum of a compound like this compound is as follows:
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two™ or a Thermo Fisher Nicolet™ iS™ 5, is used for analysis.
-
Sample Preparation :
-
If the sample is a liquid or low-melting solid, a neat spectrum can be obtained. A small drop of the sample is placed between two polished salt plates (e.g., NaCl or KBr).
-
The plates are pressed together to form a thin capillary film of the sample.
-
The assembled plates are then placed in the spectrometer's sample holder.
-
-
Data Acquisition :
-
A background spectrum of the empty salt plates in the ambient air is collected first. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
The sample spectrum is then recorded.
-
Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to enhance the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum.
-
The final spectrum is typically plotted as percent transmittance (%) versus wavenumber (cm⁻¹).
-
Peak-picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for analyzing the IR spectrum of this compound, correlating the molecular structure with its expected spectral features.
Caption: IR spectral interpretation workflow for this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: IR Frequency Region: X–H Stretching [jove.com]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
An In-depth Technical Guide to the Mechanism of tert-Butylation of 4-(Trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tert-butylation of 4-(trifluoromethyl)phenol, a key reaction in the synthesis of specialized chemical intermediates. Due to the electronic properties of the trifluoromethyl group, this reaction presents unique mechanistic and regiochemical considerations compared to the alkylation of unsubstituted phenol. This document details the underlying mechanism, outlines plausible experimental protocols based on analogous reactions, and presents quantitative data from related phenolic alkylations to inform experimental design.
Core Mechanism: Electrophilic Aromatic Substitution
The tert-butylation of 4-(trifluoromethyl)phenol is a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction can be broadly divided into two key stages: the formation of a tert-butyl carbocation and the subsequent electrophilic attack on the aromatic ring.
Stage 1: Generation of the Electrophile
The reaction is initiated by a Brønsted or Lewis acid catalyst that facilitates the formation of a stable tert-butyl carbocation from an alkylating agent, typically tert-butanol or isobutylene.
-
Using tert-butanol: The acid protonates the hydroxyl group of tert-butanol, forming a good leaving group (water). The departure of water results in the formation of the tert-butyl carbocation.
-
Using isobutylene: The acid protonates the alkene, directly forming the tert-butyl carbocation.
Stage 2: Electrophilic Attack and Regioselectivity
The electron-rich aromatic ring of 4-(trifluoromethyl)phenol acts as a nucleophile, attacking the electrophilic tert-butyl carbocation. The regioselectivity of this attack is dictated by the directing effects of the substituents on the phenol ring:
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.
In the case of 4-(trifluoromethyl)phenol, the potent ortho, para-directing effect of the hydroxyl group dominates. With the para position already occupied by the trifluoromethyl group, the electrophilic attack is directed exclusively to the positions ortho to the hydroxyl group, leading to the formation of 2-tert-butyl-4-(trifluoromethyl)phenol. The deactivating nature of the trifluoromethyl group, however, makes the ring less nucleophilic than phenol itself, potentially requiring more forcing reaction conditions.
A subsequent deprotonation of the resulting resonance-stabilized carbocation (the sigma complex or arenium ion) restores the aromaticity of the ring and regenerates the acid catalyst, yielding the final product.
An In-depth Technical Guide to the Electronic and Steric Effects of 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)-1-tert-butoxybenzene is a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. The unique interplay of the electronic and steric properties imparted by the para-substituted trifluoromethyl (CF₃) and tert-butoxy (-O-t-Bu) groups governs its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental methodologies, and visual representations to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The rational design of functional molecules, particularly in the realm of drug discovery, hinges on a precise understanding of how substituents on a molecular scaffold influence its physicochemical properties. This compound presents a compelling case study in the dual modulation of electronic and steric characteristics of a benzene ring. The trifluoromethyl group is a potent electron-withdrawing group, significantly impacting the electron density of the aromatic system, while the tert-butoxy group introduces considerable steric bulk and possesses distinct electronic effects. This guide will dissect these properties to provide a foundational understanding for the application of this and structurally related molecules.
Quantitative Analysis of Electronic and Steric Effects
The influence of the trifluoromethyl and tert-butoxy substituents can be quantified using established linear free-energy relationship (LFER) parameters, primarily the Hammett and Taft equations.
Electronic Effects: Hammett Parameters (σ)
The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, provides a quantitative measure of the electronic influence of a substituent on a reaction center. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.
The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett sigma value. The tert-butoxy group, conversely, is an electron-donating group.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Trifluoromethyl (-CF₃) | para | σₚ = +0.54[1] | Strongly electron-withdrawing |
| tert-Butoxy (-O-C(CH₃)₃) | para | σₚ = -0.39 | Strongly electron-donating |
Note: The σₚ value for the tert-butoxy group can vary depending on the specific reaction and solvent conditions.
The opposing electronic nature of these two groups on the same aromatic ring creates a "push-pull" system, leading to a significant polarization of the molecule. This electronic profile can be critical in tuning the binding affinity of the molecule to biological targets.
Steric Effects: Taft Steric Parameters (Eₛ)
The Taft equation extends the Hammett principle to quantify steric effects. The Taft steric parameter, Eₛ, is a measure of the steric hindrance imposed by a substituent.
The tert-butyl group within the tert-butoxy substituent is one of the most sterically demanding groups in organic chemistry.
| Substituent | Taft Steric Parameter (Eₛ) | Steric Effect |
| tert-Butyl (-C(CH₃)₃) | -2.78[2] | Very high steric hindrance |
| Trifluoromethyl (-CF₃) | -2.40 | Significant steric hindrance |
The large steric bulk of the tert-butoxy group can play a crucial role in directing reaction pathways by shielding certain positions on the aromatic ring. In drug design, this steric hindrance can be exploited to enhance selectivity for a particular receptor or to prevent metabolic degradation at a nearby site.
Experimental Protocols
The quantitative parameters discussed above are determined through well-defined experimental procedures.
Determination of Hammett Substituent Constants (σ)
A common method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.
Objective: To determine the σ value for a para-substituent.
Materials:
-
A series of para-substituted benzoic acids (including the unsubstituted benzoic acid as a reference).
-
High-purity water and a suitable co-solvent if necessary (e.g., ethanol).
-
Standardized sodium hydroxide (NaOH) solution.
-
Calibrated pH meter.
-
Constant temperature bath.
Procedure:
-
Solution Preparation: Prepare solutions of known concentration for each of the substituted benzoic acids in a suitable solvent system (e.g., 50% ethanol/water).
-
Titration: Titrate each benzoic acid solution with the standardized NaOH solution at a constant temperature (typically 25 °C).
-
Data Acquisition: Record the pH of the solution as a function of the volume of NaOH added.
-
pKa Determination: Determine the pKa for each acid from the titration curve. The pKa is the pH at which half of the acid has been neutralized.
-
Hammett Plot Construction: The Hammett equation for the ionization of benzoic acids is defined with ρ = 1. Therefore, the substituent constant (σ) can be calculated using the equation: σ = pKₐ(unsubstituted) - pKₐ(substituted).
-
Data Analysis: A plot of the calculated σ values against literature values for known substituents should yield a straight line, validating the experimental approach.
Determination of Taft Steric Parameters (Eₛ)
Taft steric parameters are typically determined from the rates of acid-catalyzed hydrolysis of esters.
Objective: To determine the Eₛ value for a substituent.
Materials:
-
A series of esters with varying substituents (R-COOR', where R is the substituent of interest).
-
A strong acid catalyst (e.g., HCl).
-
A suitable solvent system (e.g., aqueous acetone).
-
A method for monitoring the reaction progress (e.g., titration of the carboxylic acid produced, or spectroscopic methods).
-
Constant temperature bath.
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the ester and the acid catalyst in the chosen solvent system.
-
Kinetic Monitoring: Maintain the reaction at a constant temperature and monitor the concentration of the ester or the product over time. This can be done by taking aliquots at regular intervals and quenching the reaction, followed by analysis.
-
Rate Constant Calculation: Determine the pseudo-first-order rate constant (k) for the hydrolysis of each ester by plotting the natural logarithm of the ester concentration versus time.
-
Taft Equation Application: The Taft steric parameter (Eₛ) is calculated using the following equation, where the hydrolysis of a methyl ester is the reference reaction (Eₛ = 0): Eₛ = log(k/k₀), where k is the rate constant for the substituted ester and k₀ is the rate constant for the methyl ester.
Visualizing Molecular Properties and Interactions
Graphviz diagrams can be used to illustrate the logical relationships between the substituents and their effects, as well as hypothetical experimental workflows.
Applications in Drug Development
The unique combination of electronic and steric properties in this compound and related structures makes them valuable scaffolds in drug design.
-
Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic oxidation, which can increase the half-life of a drug. The steric bulk of the tert-butoxy group can also shield adjacent sites from enzymatic degradation.
-
Lipophilicity and Bioavailability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The overall lipophilicity of this compound would need to be considered in the context of a larger drug molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Receptor Binding: The polarized nature of the aromatic ring due to the push-pull electronic effects can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors. The steric bulk of the tert-butoxy group can be used to probe the size and shape of binding pockets, leading to improved selectivity.
Conclusion
This compound serves as an exemplary case of how the strategic placement of substituents with distinct electronic and steric properties can be used to fine-tune the characteristics of an aromatic core. A thorough understanding of the principles outlined in this guide, supported by quantitative data from Hammett and Taft parameters, is essential for researchers and scientists aiming to leverage these effects in the design of novel pharmaceuticals and advanced materials. The provided experimental protocols offer a framework for the empirical determination of these crucial parameters, enabling a more predictive and rational approach to molecular design.
References
Navigating the Synthesis and Handling of 4-(Trifluoromethyl)-1-tert-butoxybenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage procedures for 4-(Trifluoromethyl)-1-tert-butoxybenzene. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from structurally analogous chemicals, including trifluoromethyl-substituted benzenes, tert-butoxybenzene, and related phenolic precursors. All procedures outlined should be performed with the utmost caution and in conjunction with a thorough risk assessment specific to the experimental conditions.
Hazard Identification and Classification
Potential GHS Hazard Classifications (Inferred):
| Hazard Class | Hazard Category | Rationale |
| Flammable Liquids | Category 4 | tert-Butoxybenzene is a combustible liquid. While the trifluoromethyl group may alter the flashpoint, it is prudent to treat the compound as potentially combustible. |
| Skin Corrosion/Irritation | Category 2 | Many trifluoromethylated aromatic compounds and phenols cause skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | Similar compounds are known to cause serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Inhalation of vapors of related compounds may cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | Based on data for related phenolic compounds. |
Primary Hazards:
-
Irritant: Likely to cause skin and eye irritation upon contact.[1]
-
Combustible: May ignite if exposed to heat or flame.
-
Decomposition Hazards: The trifluoromethyl group, while generally stable, can decompose under high heat or in the presence of strong bases to release hazardous fumes, including extremely toxic and corrosive hydrogen fluoride (HF).
Physicochemical Properties (Estimated)
Quantitative data for this compound is scarce. The following table provides data for the parent compounds and a closely related structure, which can be used for estimation purposes.
| Property | 4-(Trifluoromethyl)phenol[2] | tert-Butoxybenzene[3] | 1-Chloro-4-(trifluoromethyl)benzene[4] | This compound (Estimated) |
| Molecular Formula | C7H5F3O | C10H14O | C7H4ClF3 | C11H13F3O |
| Molecular Weight | 162.11 g/mol | 150.22 g/mol | 180.57 g/mol | 218.21 g/mol |
| Boiling Point | 178 °C | 185-187 °C | 136-138 °C | Likely in the range of 180-220 °C |
| Flash Point | 73 °C | > 93.33 °C | 39 °C | Likely > 90 °C (Combustible) |
| Density | ~1.3 g/cm³ | 0.936 g/cm³ | 1.353 g/cm³ | Likely between 1.0 and 1.2 g/cm³ |
| Solubility | Slightly soluble in water | Insoluble in water | Insoluble in water | Expected to be insoluble in water |
Handling and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize inhalation of vapors.
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Use explosion-proof electrical and ventilating equipment if heating or generating aerosols.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a respirator with an appropriate organic vapor cartridge.
General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ground and bond containers when transferring material to prevent static discharge.
First Aid Measures
Emergency First Aid Workflow
Caption: General first aid procedures for exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
Spill Response Workflow
Caption: Workflow for handling chemical spills.
-
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Eliminate all ignition sources.
-
Contain the spill if it can be done without risk.
-
Follow institutional emergency procedures.
-
Experimental Protocols: Synthesis via Williamson Ether Synthesis
A common method for preparing aryl ethers is the Williamson ether synthesis. This would involve the reaction of the sodium or potassium salt of 4-(trifluoromethyl)phenol with a tert-butyl halide.
Materials:
-
4-(Trifluoromethyl)phenol
-
Sodium hydride (NaH) or potassium carbonate (K2CO3)
-
tert-Butyl bromide or tert-butyl chloride
-
Anhydrous solvent (e.g., DMF, THF)
Experimental Workflow:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butoxybenzene | 6669-13-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Use of 4-(Trifluoromethyl)-1-tert-butoxybenzene in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-(trifluoromethyl)-1-tert-butoxybenzene as a key starting material in multi-step organic synthesis. This compound serves as a valuable building block for the introduction of the 4-(trifluoromethyl)phenoxy moiety, a common structural motif in pharmacologically active molecules. The tert-butoxy group acts as a robust protecting group for the phenolic hydroxyl, allowing for selective reactions at other positions of the molecule before its removal.
Overview of Synthetic Applications
This compound is primarily employed in multi-step syntheses where the unprotected 4-(trifluoromethyl)phenol is required for subsequent reactions. The tert-butyl ether is stable under a variety of reaction conditions, yet can be cleaved efficiently when desired. A key application is in the synthesis of pharmaceutical intermediates.
A notable example is the synthesis of an intermediate for Seladelpar, a selective peroxisome proliferator-activated receptor δ (PPAR-δ) agonist. The synthesis involves the initial deprotection of this compound to reveal the reactive phenol, which is then alkylated.
Experimental Protocols
Deprotection of this compound to 4-(Trifluoromethyl)phenol
The removal of the tert-butoxy group is typically achieved under acidic conditions to generate the corresponding phenol.
Protocol 1: Acid-Catalyzed Deprotection
| Parameter | Value |
| Reactants | This compound, Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Yield | >95% |
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of 0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (5.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-(trifluoromethyl)phenol.
Synthesis of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane: A Seladelpar Intermediate
This protocol details the alkylation of 4-(trifluoromethyl)phenol with (2-chloromethyl)oxirane (epichlorohydrin).[1]
Protocol 2: Williamson Ether Synthesis
| Parameter | Value |
| Reactants | 4-(Trifluoromethyl)phenol, (2-Chloromethyl)oxirane, Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dioxane |
| Temperature | 50 °C |
| Reaction Time | 12-16 hours |
| Yield | 80%[1] |
Procedure:
-
To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in dioxane (0.5 M), add cesium carbonate (Cs₂CO₃) (1.5 eq).
-
Add (2-chloromethyl)oxirane (1.2 eq) to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic workflow and the logical relationship of the described transformations.
References
Application Notes and Protocols for the Acid-Catalyzed Deprotection of 4-(Trifluoromethyl)-1-tert-butoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyl ether is a widely utilized protecting group for phenols in multistep organic synthesis due to its stability under a variety of reaction conditions, including strongly basic and nucleophilic environments. The deprotection of aryl tert-butyl ethers is most commonly achieved under acidic conditions. This process involves the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and the desired phenol. This carbocation typically then deprotonates to form isobutylene gas, driving the reaction to completion.[1][2] This document provides a detailed protocol for the acid-catalyzed deprotection of 4-(Trifluoromethyl)-1-tert-butoxybenzene to yield 4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Reaction and Mechanism
The acid-catalyzed deprotection of this compound proceeds via an A-1 mechanism. The ether oxygen is first protonated by a strong acid, such as trifluoroacetic acid (TFA). The resulting oxonium ion is a good leaving group, and the C-O bond cleaves to form the desired 4-(trifluoromethyl)phenol and a stable tertiary carbocation (the tert-butyl cation). The tert-butyl cation then loses a proton to form isobutylene, a volatile byproduct that escapes the reaction mixture.
Caption: Mechanism of acid-catalyzed tert-butyl ether deprotection.
Experimental Protocols
A standard and highly effective method for the deprotection of tert-butyl ethers involves the use of trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 5-10 eq) dropwise. The reaction is typically run in a 1:1 mixture of DCM:TFA.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Caution: CO₂ evolution will occur. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-(trifluoromethyl)phenol can be purified by flash column chromatography on silica gel, recrystallization, or distillation.
Caption: General workflow for tert-butyl ether deprotection.
Data Presentation: Comparison of Deprotection Conditions
While a specific protocol for this compound is not extensively documented, the following table summarizes common conditions for the deprotection of aryl tert-butyl ethers, which are applicable to this substrate. The electron-withdrawing trifluoromethyl group may necessitate slightly harsher conditions (e.g., longer reaction times or higher temperatures) compared to electron-rich systems.
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes | Reference(s) |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | >90 | Standard, reliable method.[1][3] | [1][3] |
| 85% Phosphoric Acid (H₃PO₄) | Toluene or DCM | Room Temp. to 50°C | Variable | High | Milder, environmentally benign alternative.[4][5] | [4][5] |
| Cerium(III) chloride (CeCl₃) / Sodium Iodide (NaI) | Acetonitrile (CH₃CN) | 40 - 70°C | Variable | High | Mild conditions, suitable for sensitive substrates.[4][6] | [4][6] |
| Hydrochloric Acid (HCl) | Dioxane or Acetic Acid | Room Temperature | Variable | High | A common and cost-effective strong acid.[7] | [7] |
| "Magic Blue" / Triethylsilane | Dichloromethane (DCM) | Room Temperature | Variable | up to 95 | Mild, catalytic radical cation-mediated deprotection.[8] | [8] |
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, slightly elevating the temperature (e.g., to 40°C), or increasing the equivalents of acid.
-
Side Reactions: The highly acidic conditions can sometimes lead to side reactions on sensitive substrates. If this is observed, consider switching to a milder deprotection protocol, such as using aqueous phosphoric acid or the CeCl₃/NaI system.
-
Difficult Purification: If the product is difficult to separate from residual starting material, ensure complete reaction by careful monitoring. Purification by flash chromatography with an appropriate solvent system is generally effective.
Safety Information
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure build-up. Ensure the vessel is open or vented and add the quenching solution slowly.
By following these guidelines and protocols, researchers can effectively and safely perform the acid-catalyzed deprotection of this compound to obtain the desired 4-(trifluoromethyl)phenol in high yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. scilit.com [scilit.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cleavage of the tert-Butyl Ether in 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ether serves as a robust protecting group for phenols, widely employed in multistep organic synthesis due to its stability across a broad range of chemical conditions, including basic, nucleophilic, and many oxidative and reductive environments. The compound 4-(trifluoromethyl)-1-tert-butoxybenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, where the trifluoromethyl group imparts unique electronic and lipophilic properties. The strategic removal of the tert-butyl protecting group to unmask the phenolic hydroxyl group is a critical step in the synthesis of the final target molecules, such as 4-(trifluoromethyl)phenol.
This document provides detailed application notes and protocols for the cleavage of the tert-butyl ether in this compound. It covers common deprotection methodologies, including the use of strong Brønsted acids and milder Lewis acid-catalyzed methods, to provide researchers with a selection of protocols adaptable to different substrate sensitivities and functional group tolerances.
Deprotection Methodologies
The cleavage of the tert-butyl ether from this compound typically proceeds via an acid-catalyzed mechanism. Protonation of the ether oxygen by a Brønsted acid or coordination to a Lewis acid facilitates the departure of a stable tert-butyl carbocation, which is subsequently quenched to form isobutylene or tert-butanol. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring, but the cleavage of the tert-butyl ether is generally efficient under appropriate acidic conditions.
Brønsted Acid-Catalyzed Deprotection
Strong protic acids are the most common reagents for the cleavage of tert-butyl ethers. Trifluoroacetic acid (TFA) is highly effective, often used in a chlorinated solvent like dichloromethane (DCM).
Lewis Acid-Catalyzed Deprotection
For substrates containing other acid-sensitive functional groups, milder deprotection conditions using Lewis acids can be employed. Reagents such as aluminum chloride (AlCl₃) or cerium(III) chloride in combination with sodium iodide (CeCl₃/NaI) can effectively catalyze the cleavage of the tert-butyl ether with enhanced chemoselectivity.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common methods for the cleavage of the tert-butyl ether in this compound, with typical reaction conditions and expected yields. Note: The quantitative data presented are based on general protocols for aryl tert-butyl ethers and may require optimization for this specific substrate.
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90 |
| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 to Room Temperature | 2 - 6 | 85 - 95 |
| Cerium(III) Chloride (CeCl₃) / Sodium Iodide (NaI) | Acetonitrile (CH₃CN) | 40 - 70 | 4 - 8 | 80 - 90 |
| Aqueous Phosphoric Acid (H₃PO₄) | Toluene | 40 - 50 | 6 - 12 | 80 - 90 |
Experimental Protocols
Protocol 1: Cleavage using Trifluoroacetic Acid (TFA)
This protocol describes a standard and highly efficient method for the deprotection of this compound using TFA.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(trifluoromethyl)phenol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Cleavage using Aluminum Chloride (AlCl₃)
This protocol offers a milder alternative to TFA using a Lewis acid catalyst.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃), anhydrous
-
Water, deionized
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Add 1 M HCl to dissolve any aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 4-(trifluoromethyl)phenol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: Mechanism of Brønsted acid-catalyzed deprotection.
Caption: General experimental workflow for deprotection.
Application Notes and Protocols: 4-(Trifluoromethyl)-1-tert-butoxybenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)-1-tert-butoxybenzene is a key building block in modern medicinal chemistry, primarily serving as a protected precursor to 4-(trifluoromethyl)phenol. The incorporation of the trifluoromethyl (-CF3) group into bioactive molecules is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The tert-butoxy group serves as a robust protecting group for the phenolic hydroxyl, allowing for a variety of chemical transformations on other parts of the molecule before its selective removal to yield the desired active pharmaceutical ingredient (API) or a key intermediate. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical ingredients.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a stable, protected form of 4-(trifluoromethyl)phenol. This allows for its participation in various coupling and functionalization reactions where a free phenol would be incompatible. Key applications include:
-
Nucleophilic Aromatic Substitution (SNA_r_): The protected phenol allows for SNA_r_ reactions at other positions of the aromatic ring without interference from the hydroxyl group.
-
Metal-Catalyzed Cross-Coupling Reactions: It can be utilized in reactions like Suzuki or Buchwald-Hartwig couplings to introduce the 4-(trifluoromethyl)phenoxy moiety onto a molecular scaffold. The tert-butoxy group can be deprotected in a later step.
-
Multi-step Synthesis of Complex Molecules: In the synthesis of complex APIs, protecting the phenolic hydroxyl is often crucial to prevent unwanted side reactions during various synthetic transformations.
While direct, publicly documented large-scale syntheses of major commercial drugs starting from this compound are not prevalent in readily available literature, its application can be inferred from established synthetic strategies for trifluoromethyl-containing pharmaceuticals. The following sections detail a potential application in the synthesis of a key intermediate for a selective estrogen receptor modulator (SERM), based on common synthetic methodologies.
Application Example: Synthesis of a Key Intermediate for Selective Estrogen Receptor Modulators (SERMs)
A common structural motif in SERMs is a substituted triphenylethylene core. This compound can be envisioned as a precursor for introducing a trifluoromethyl-substituted phenolic group, a common feature in this class of drugs to enhance potency and modulate receptor interaction.
Logical Workflow for SERM Intermediate Synthesis
Caption: Synthetic workflow for a SERM intermediate.
Experimental Protocols
Protocol 1: Bromination of this compound
This protocol describes the ortho-bromination of this compound, a key step to prepare it for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-1-(tert-butoxy)-2-(trifluoromethyl)benzene.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 218.22 |
| N-Bromosuccinimide (NBS) | 1.1 | 177.98 |
| Product | Yield (%) | |
| 4-Bromo-1-(tert-butoxy)-2-(trifluoromethyl)benzene | 85-95 |
Protocol 2: Suzuki Coupling for the Synthesis of a Protected SERM Intermediate
This protocol outlines the palladium-catalyzed Suzuki coupling of the brominated intermediate with a suitable diarylboronic acid.
Materials:
-
4-Bromo-1-(tert-butoxy)-2-(trifluoromethyl)benzene
-
Diarylboronic acid derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzophenone)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-bromo-1-(tert-butoxy)-2-(trifluoromethyl)benzene (1.0 eq), the diarylboronic acid derivative (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add toluene and a 2 M aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected SERM intermediate.
Quantitative Data (Representative):
| Coupling Partner | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Yield (%) |
| 4-(...)-boronic acid | 2 | Toluene/Water | 95 | 75-85 |
Protocol 3: Deprotection of the tert-Butoxy Group
This protocol describes the final deprotection step to yield the phenolic SERM intermediate.
Materials:
-
Protected SERM Intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected SERM intermediate in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to obtain the final SERM intermediate.
Quantitative Data (Representative):
| Deprotecting Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic acid | DCM | 0 to RT | 1-3 | >95 |
Signaling Pathway Visualization
The following diagram illustrates the logical relationship in the synthetic strategy, highlighting the role of the protecting group.
Caption: Role of the tert-butoxy protecting group.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of complex pharmaceutical ingredients. Its primary function as a protected form of 4-(trifluoromethyl)phenol enables a wide range of synthetic transformations that would otherwise be challenging with a free hydroxyl group. The protocols and workflows outlined in this document provide a foundational understanding for researchers and drug development professionals to effectively utilize this key building block in the design and synthesis of novel therapeutics.
Application Notes and Protocols: Directed ortho-Metalation of 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
This document provides detailed application notes and protocols for the directed ortho-metalation of 4-(Trifluoromethyl)-1-tert-butoxybenzene. In this substrate, the tert-butoxy group serves as a potent DMG, directing lithiation to the C2 position, despite the presence of the deactivating trifluoromethyl group at C4. The resulting 2-lithio-4-(trifluoromethyl)-1-tert-butoxybenzene is a versatile intermediate for the synthesis of highly substituted aromatic compounds, which are valuable building blocks in medicinal chemistry and materials science.
Reaction Principle
The directed ortho-metalation of this compound proceeds via the coordination of an organolithium reagent, such as n-butyllithium (n-BuLi), to the oxygen atom of the tert-butoxy group. This coordination enhances the acidity of the adjacent ortho-protons, facilitating their abstraction by the strong base. The presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the organolithium reagent by breaking down its aggregates. The resulting aryllithium species is then quenched with an appropriate electrophile.
Data Presentation
The following table summarizes the expected products and representative yields for the directed ortho-metalation of this compound with various electrophiles. The yields are based on analogous reactions reported in the literature for similar substrates.
| Electrophile | Reagent | Product | Representative Yield (%) |
| D₂O | Deuterium oxide | 2-Deuterio-4-(trifluoromethyl)-1-tert-butoxybenzene | >95 |
| I₂ | Iodine | 2-Iodo-4-(trifluoromethyl)-1-tert-butoxybenzene | 85-95 |
| (CH₃)₃SiCl | Trimethylsilyl chloride | 2-(Trimethylsilyl)-4-(trifluoromethyl)-1-tert-butoxybenzene | 80-90 |
| DMF | N,N-Dimethylformamide | 2-tert-Butoxy-5-(trifluoromethyl)benzaldehyde | 70-80 |
| CO₂ | Carbon dioxide (dry ice) | 2-tert-Butoxy-5-(trifluoromethyl)benzoic acid | 75-85 |
| CH₃CHO | Acetaldehyde | 1-(2-tert-Butoxy-5-(trifluoromethyl)phenyl)ethanol | 65-75 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF), or hexane)
-
Selected electrophile (e.g., D₂O, I₂, (CH₃)₃SiCl, DMF, CO₂, CH₃CHO)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
General Procedure for Directed ortho-Metalation:
Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware should be thoroughly dried before use.
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq) and anhydrous solvent (e.g., hexane). Cool the solution to 0 °C.
-
Addition of TMEDA and n-BuLi: Add freshly distilled TMEDA (1.2 eq) to the solution. Then, add n-BuLi (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Lithiation: Stir the reaction mixture at 0 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of the chosen electrophile (1.5 eq) in the anhydrous solvent.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Diagram of the Directed ortho-Metalation Workflow
Application Notes and Protocols for Electrophilic Aromatic Substitution on 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)-1-tert-butoxybenzene is a valuable building block in medicinal chemistry and materials science. The presence of both a strongly electron-withdrawing trifluoromethyl group (-CF₃) and a bulky, electron-donating tert-butoxy group (-O-t-Bu) on the aromatic ring imparts unique electronic and steric properties. This substitution pattern makes the regioselectivity of electrophilic aromatic substitution (EAS) a critical consideration in the synthesis of novel derivatives.
The tert-butoxy group is a strongly activating, ortho, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom into the benzene ring. Conversely, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect. In this compound, the activating effect of the tert-butoxy group dominates, directing incoming electrophiles primarily to the positions ortho to it (positions 2 and 6). The para position is already occupied by the trifluoromethyl group. Steric hindrance from the bulky tert-butyl group may influence the ratio of substitution at the ortho positions, although this effect is generally less pronounced than the strong activating and directing effect of the alkoxy group.
This document provides detailed application notes and experimental protocols for key electrophilic aromatic substitution reactions on this compound, including nitration, halogenation, Friedel-Crafts acylation, and Friedel-Crafts alkylation.
Key Signaling Pathways and Logical Relationships
The regioselectivity of electrophilic aromatic substitution on this compound is dictated by the interplay of the electronic effects of the two substituents. The following diagram illustrates the directing effects of the tert-butoxy and trifluoromethyl groups.
Caption: Directing effects of substituents on this compound.
Quantitative Data Summary
Due to the limited availability of specific experimental data for electrophilic aromatic substitution on this compound in the public domain, the following table provides expected outcomes and representative conditions based on reactions with analogous compounds. Researchers should consider these as starting points for optimization.
| Reaction | Electrophile/Reagent | Catalyst | Solvent | Temperature (°C) | Expected Major Product(s) | Expected Yield (%) |
| Nitration | HNO₃ | H₂SO₄ | Dichloromethane (DCM) | 0 - 25 | 2-Nitro-4-(trifluoromethyl)-1-tert-butoxybenzene | 70-90 |
| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | Acetonitrile | Room Temp. | 2-Bromo-4-(trifluoromethyl)-1-tert-butoxybenzene | 80-95 |
| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl) | AlCl₃ | Dichloromethane (DCM) | 0 - Room Temp. | 1-(2-tert-Butoxy-5-(trifluoromethyl)phenyl)ethan-1-one | 60-80 |
| Friedel-Crafts Alkylation | tert-Butyl chloride ((CH₃)₃CCl) | AlCl₃ | Dichloromethane (DCM) | 0 - Room Temp. | 2-tert-Butyl-4-(trifluoromethyl)-1-tert-butoxybenzene | 50-70 |
Note: Yields are estimates based on similar reactions and will require experimental optimization. Regioselectivity is predicted to strongly favor substitution at the 2-position due to the directing effect of the tert-butoxy group.
Experimental Protocols
The following protocols are adapted from standard laboratory procedures for electrophilic aromatic substitution and should be considered as a starting point for the reactions on this compound.
Protocol 1: Nitration of this compound
This protocol describes the synthesis of 2-Nitro-4-(trifluoromethyl)-1-tert-butoxybenzene.
Workflow Diagram:
Caption: Experimental workflow for the nitration of this compound.
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, carefully prepare a nitrating mixture by adding concentrated sulfuric acid (1.1 eq) to fuming nitric acid (1.1 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Nitro-4-(trifluoromethyl)-1-tert-butoxybenzene.
Protocol 2: Bromination of this compound
This protocol describes the synthesis of 2-Bromo-4-(trifluoromethyl)-1-tert-butoxybenzene.
Workflow Diagram:
Caption: Experimental workflow for the bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Acetonitrile
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and acetic acid.
-
To the stirred solution, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Bromo-4-(trifluoromethyl)-1-tert-butoxybenzene.
Protocol 3: Friedel-Crafts Acylation of this compound
This protocol describes the synthesis of 1-(2-tert-Butoxy-5-(trifluoromethyl)phenyl)ethan-1-one.
Workflow Diagram:
Caption: Experimental workflow for the Friedel-Crafts acylation.
Materials:
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl, 1M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
In a separate flask, prepare a solution of this compound (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl.
-
Stir vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(2-tert-Butoxy-5-(trifluoromethyl)phenyl)ethan-1-one.
Protocol 4: Friedel-Crafts Alkylation of this compound
This protocol describes the synthesis of 2-tert-Butyl-4-(trifluoromethyl)-1-tert-butoxybenzene.
Workflow Diagram:
Caption: Experimental workflow for the Friedel-Crafts alkylation.
Materials:
-
This compound
-
tert-Butyl Chloride ((CH₃)₃CCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Carefully add anhydrous aluminum chloride (0.3 eq) in portions to the stirred solution.
-
Add tert-butyl chloride (1.5 eq) dropwise to the mixture over 15 minutes.
-
After the addition, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2-tert-Butyl-4-(trifluoromethyl)-1-tert-butoxybenzene.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and Lewis acids are corrosive and should be handled with extreme care.
-
Anhydrous solvents and reagents are sensitive to moisture; appropriate handling techniques should be used.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Suzuki Coupling Reactions of 4-(Trifluoromethyl)-1-tert-butoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(trifluoromethyl)-1-tert-butoxybenzene derivatives in Suzuki-Miyaura cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl (CF3) and tert-butoxy groups, which can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3]
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[4][5][6] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[4][6][7]
Core Concepts
The trifluoromethyl group is a key substituent in modern drug design. Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, impacting the molecule's pKa and interaction with biological targets.[1][3][8] Furthermore, the CF3 group often enhances metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[1][8] The tert-butoxy group, while bulky, can also play a role in modulating solubility and can be a useful protecting group.
In the context of the Suzuki-Miyaura reaction, the electron-withdrawing trifluoromethyl group on the aryl halide partner can facilitate the initial oxidative addition step to the palladium(0) catalyst.[9] Careful selection of the base is crucial, as the tert-butoxy group can be sensitive to strongly acidic or basic conditions.
Data Presentation: Illustrative Suzuki Coupling Reaction Conditions and Yields
The following table summarizes representative reaction conditions for the Suzuki coupling of a generic 4-(trifluoromethyl)-1-tert-butoxy-substituted aryl halide with various boronic acids. These conditions are based on established protocols for structurally similar trifluoromethyl-substituted aryl halides and serve as a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-(trifluoromethyl)-1-tert-butoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 2-Bromo-4-(trifluoromethyl)-1-tert-butoxybenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 2-Bromo-4-(trifluoromethyl)-1-tert-butoxybenzene | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O (4:1) | 85 | 24 | 78 |
| 4 | 2-Iodo-4-(trifluoromethyl)-1-tert-butoxybenzene | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | NaHCO₃ | Acetonitrile/H₂O (3:1) | 80 | 10 | 95 |
Note: Yields are illustrative and can vary based on the specific substrates and precise reaction conditions.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using a this compound derivative.
Protocol 1: General Procedure for Suzuki Coupling
Materials:
-
4-(Trifluoromethyl)-1-tert-butoxy-substituted aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water mixture)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), and magnetic stirrer.
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-(trifluoromethyl)-1-tert-butoxy-substituted aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The biaryl products synthesized from this compound derivatives are valuable scaffolds in drug discovery. The presence of the trifluoromethyl group can lead to improved pharmacokinetic properties.[1][2] These fluorinated compounds are prevalent in pharmaceuticals and advanced organic materials.[1] The resulting biaryl structures can be further functionalized to create libraries of compounds for screening against various biological targets. The insights gained from the Suzuki-Miyaura coupling of these derivatives are instrumental in the efficient synthesis of new chemical entities with potential therapeutic applications.[6][10]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-(Trifluoromethyl)-1-tert-butoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The ability to construct C-N bonds efficiently is critical for the synthesis of a vast array of biologically active molecules, including pharmaceuticals, where arylamines are a common structural motif.
This document provides detailed application notes and protocols for the use of 4-(Trifluoromethyl)-1-tert-butoxybenzene derivatives as substrates in the Buchwald-Hartwig amination. The presence of both a trifluoromethyl group, a key pharmacophore that can enhance metabolic stability and binding affinity, and a tert-butoxy group, which can be a useful protecting group or a bulky substituent influencing molecular conformation, makes this class of compounds particularly relevant in drug discovery and development.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends heavily on the electronic and steric properties of the substrates.
For substrates like this compound derivatives, the electron-withdrawing nature of the trifluoromethyl group can facilitate the initial oxidative addition step. However, the steric bulk of the tert-butoxy group may influence the subsequent steps of the catalytic cycle. Therefore, the selection of a suitable bulky and electron-rich phosphine ligand is critical to promote efficient coupling.
Application Notes
The Buchwald-Hartwig amination of this compound derivatives allows for the synthesis of a diverse range of substituted anilines that are valuable intermediates in medicinal chemistry. The trifluoromethyl group can significantly impact the physicochemical properties of the final compounds, such as lipophilicity and pKa, which are important for drug-like properties.[3]
Key Applications:
-
Lead Optimization: Rapid diversification of lead compounds by introducing various amine functionalities.
-
Fragment-Based Drug Discovery: Synthesis of novel fragments containing the trifluoromethylaniline scaffold.
-
Synthesis of Agrochemicals: Preparation of novel pesticides and herbicides.
-
Materials Science: Development of new organic materials with tailored electronic properties.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and deoxygenated solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use.
Protocol 1: General Procedure for the Amination of a 4-(Trifluoromethyl)-1-tert-butoxy-halo-benzene with a Primary or Secondary Amine
This protocol provides a general method for the coupling of a halogenated this compound with a variety of primary and secondary amines. Optimization of the reaction conditions (ligand, base, solvent, temperature) may be necessary for specific substrate combinations.
Materials:
-
4-Bromo-1-tert-butoxy-2-(trifluoromethyl)benzene (or other halogenated derivative)
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))[2]
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (1.2-2.0 equivalents), the 4-(Trifluoromethyl)-1-tert-butoxy-halo-benzene (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-(Trifluoromethyl)-1-tert-butoxy-aniline derivative.
Data Presentation
The following table summarizes representative conditions for the Buchwald-Hartwig amination of various trifluoromethyl-substituted aryl halides with different amines. While not directly involving this compound derivatives, these examples provide a valuable starting point for reaction optimization.
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | - | MorDalPhos | - | Solvent-free | - | - | 83[5] |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | N-Methyl-benzylamine | - | MorDalPhos | - | Solvent-free | - | - | 85[5] |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | - | MorDalPhos | - | Solvent-free | - | - | 88[5] |
| 4 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu (1.5) | Toluene | 100 | 18 | 95[6] |
| 5 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 92[6] |
| 6 | 2-Bromo-5-(trifluoromethyl)pyridine | Piperidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85[6] |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrettPhos for Buchwald-Hartwig coupling | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: HPLC Method for the Analysis of 4-(Trifluoromethyl)-1-tert-butoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Trifluoromethyl)-1-tert-butoxybenzene is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of target molecules.[1][2] Therefore, a robust and reliable analytical method is essential for monitoring reaction progress, assessing purity, and ensuring the quality of this key building block.
This application note details the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The protocols provided herein offer a systematic approach to method development, from initial screening to final optimization, ensuring accurate and reproducible results.
Experimental
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
Reagents and Materials
-
Analyte: this compound reference standard (Purity ≥ 98%)[3]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Additive: Trifluoroacetic Acid (TFA), HPLC Grade
-
Sample Vials: 2 mL amber glass vials with PTFE septa
-
Filters: 0.45 µm PTFE syringe filters for sample preparation[4]
Physicochemical Properties of the Analyte
| Property | Value | Reference |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₁₃F₃O | [3] |
| Molecular Weight | 218.22 g/mol | [3] |
| Nature | Non-polar, hydrophobic compound | [5][6] |
Chromatographic Conditions & Protocols
A systematic approach is crucial for developing a robust HPLC method. The following workflow and protocols outline the steps from initial screening to method optimization.
Protocol 1: Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Mix thoroughly and degas.[7]
-
Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with the diluent.
-
Sample Preparation: Prepare samples at a similar concentration to the working standard using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.[4]
Protocol 2: HPLC Method Development and Optimization
The development process involves starting with a general-purpose method and systematically optimizing parameters to achieve the desired separation.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. halochem.com [halochem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. moravek.com [moravek.com]
- 7. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for Monitoring Reactions with 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the monitoring of chemical reactions involving 4-(Trifluoromethyl)-1-tert-butoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for real-time reaction profiling, intermediate detection, and final product quantification in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the trifluoromethylphenyl ether moiety is a key structural motif. The protocol outlines sample preparation, optimized GC-MS instrument parameters, and data analysis procedures to ensure accurate and reproducible results.
Introduction
This compound is a valuable building block in organic synthesis due to the presence of the electron-withdrawing trifluoromethyl group and the bulky, acid-labile tert-butoxy protecting group. Monitoring reactions involving this compound requires a robust analytical technique that can separate it from starting materials, intermediates, and products, while providing structural information for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and sensitive detection.[1] The volatility of many reactants and products in such syntheses makes them amenable to GC-MS analysis.[2] This protocol is designed to be a comprehensive guide for researchers utilizing this compound in their synthetic endeavors.
Experimental Protocols
Sample Preparation
Accurate reaction monitoring begins with proper sample quenching and preparation. The goal is to obtain a representative aliquot of the reaction mixture that is suitable for GC-MS analysis.
Materials:
-
Reaction mixture aliquot (typically 10-50 µL)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate, water)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate, hexane)[2][3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
GC vials with inserts
-
Internal Standard (IS) solution (e.g., a known concentration of a stable, non-reactive compound with a different retention time, such as dodecane or naphthalene)
Procedure:
-
Quenching: At desired time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching solution (e.g., 1 mL of saturated NaHCO₃) to stop the reaction.
-
Extraction: Add an appropriate organic solvent (e.g., 1 mL of ethyl acetate) to the quenched mixture. Vortex the vial for 30 seconds to extract the organic components.[2] Allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Dilution and Internal Standard Addition: Transfer a known volume of the dried organic extract to a GC vial. Add a precise volume of the internal standard solution. Dilute with the extraction solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).[4] The use of an internal standard is crucial for accurate quantification.[3]
-
Filtration (if necessary): If any particulate matter is present, filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the GC system.[2]
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific reaction being monitored and the available instrumentation.[5]
Table 1: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples)[1][3] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar), 30 m x 0.25 mm ID x 0.25 µm film thickness[4] |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C[1] |
| Quadrupole Temp. | 150 °C[1] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Mass Scan Range | 40-500 amu |
| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent) |
Data Presentation and Analysis
Quantitative analysis relies on the integration of chromatographic peaks and comparison with the internal standard.
Table 2: Example Retention Times and Key Mass Fragments
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10.5 | 218 (M+), 203, 161, 145, 57 |
| Starting Material X | Varies | To be determined |
| Product Y | Varies | To be determined |
| Internal Standard (e.g., Dodecane) | ~9.2 | 170 (M+), 57, 43 |
Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions.
Analysis Procedure:
-
Peak Identification: Identify the peaks corresponding to the starting material, product(s), and internal standard based on their retention times and mass spectra.
-
Integration: Integrate the peak areas for each identified compound.
-
Quantification: Calculate the relative response factor (RRF) for each analyte with respect to the internal standard using a calibration curve. The concentration of each analyte in the reaction mixture can then be determined.
-
Reaction Monitoring: Plot the concentration or relative peak area of reactants and products as a function of reaction time to monitor the reaction progress.
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Note: High-Purity Isolation of 4-(Trifluoromethyl)-1-tert-butoxybenzene via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 4-(Trifluoromethyl)-1-tert-butoxybenzene using normal-phase flash column chromatography. The methodology covers solvent system selection via Thin-Layer Chromatography (TLC), column packing, sample loading, elution, and product isolation. This guide is intended to offer a robust and reproducible method for obtaining the target compound with high purity, a critical step in many synthetic chemistry workflows.
Introduction
This compound is a fluorinated aromatic ether commonly utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design. As with most multi-step syntheses, effective purification of intermediates is paramount to ensure high yields and purity of the final product. Flash column chromatography is a widely used, efficient technique for the preparative separation of organic compounds. This document outlines a standard protocol for the purification of this compound on a laboratory scale.
Principle of Separation
Normal-phase flash column chromatography separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[1][2] In this application, silica gel, a highly polar adsorbent, is used as the stationary phase. A non-polar mobile phase, typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate, is used to elute the compounds from the column.[2][3] this compound, being a relatively non-polar ether, will travel through the column faster than more polar impurities. By carefully selecting the mobile phase composition, a clean separation can be achieved.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale can be made by proportionally changing the column size and solvent volumes.
3.1. Materials and Equipment
-
Stationary Phase: Silica gel, 230-400 mesh[1]
-
Mobile Phase Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (EtOAc), HPLC grade
-
Apparatus:
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
Rotary evaporator
-
Source of compressed air or nitrogen for flash chromatography
-
3.2. Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The key to a successful column separation is choosing the right solvent system.[4][5]
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture, such as 98:2 hexanes:EtOAc.
-
Visualize the developed plate under a UV lamp.
-
Adjust the solvent system polarity by increasing the percentage of ethyl acetate until the spot corresponding to the desired product has a Retention Factor (Rf) of approximately 0.2-0.3.[5] This Rf value typically provides the best separation in flash column chromatography.[4]
3.3. Step 2: Column Preparation (Wet Packing)
-
Secure the chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
For 1 g of crude material, weigh out approximately 40-50 g of silica gel (a 40:1 to 50:1 ratio is common for good separation).[1][4]
-
In a separate beaker, prepare a slurry of the silica gel in the chosen mobile phase.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Open the stopcock and apply gentle air pressure to the top of the column to pack the silica gel bed firmly and drain the excess solvent. Do not let the solvent level drop below the top of the silica bed.[5]
-
Once the silica has settled into a stable bed, add another layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition.
3.4. Step 3: Sample Loading (Dry Loading)
Dry loading is recommended for optimal separation as it ensures the sample is applied to the column in a concentrated band.
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add approximately 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this silica-adsorbed sample to the top of the prepared column.
3.5. Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and the sample.
-
Apply gentle air pressure to the column to begin eluting the sample. Maintain a steady flow rate.
-
Collect the eluent in appropriately sized test tubes or flasks.
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC.
3.6. Step 5: Product Isolation
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an oil or solid.[4][6]
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.
Data Presentation
The following table summarizes typical parameters and expected results for the purification of this compound.
| Parameter | Value / Description |
| TLC Analysis | |
| Mobile Phase | 95:5 Hexanes:Ethyl Acetate |
| Product Rf | ~0.30 |
| Column Parameters | |
| Column Diameter | 40 mm |
| Amount of Crude Material | 1.0 g |
| Amount of Silica Gel | 50 g (50:1 ratio) |
| Elution | |
| Mobile Phase | 95:5 Hexanes:Ethyl Acetate (Isocratic) |
| Results | |
| Recovery / Yield | >90% (typical) |
| Purity (by GC or NMR) | >98% |
Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: The Role of 4-(Trifluoromethyl)-1-tert-butoxybenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Trifluoromethyl)-1-tert-butoxybenzene as a key starting material in the synthesis of advanced agrochemicals. The tert-butoxy group serves as a stable protecting group for the phenolic hydroxyl, allowing for selective modifications on the trifluoromethyl-substituted aromatic ring. The primary application detailed herein involves the deprotection of this compound to yield 4-(trifluoromethyl)phenol, a crucial intermediate in the synthesis of the strobilurin fungicide, Flufenoxystrobin.
Introduction
The incorporation of the trifluoromethyl (CF3) group is a widely employed strategy in the design of modern agrochemicals to enhance their biological efficacy, metabolic stability, and lipophilicity. This compound is a valuable building block that provides a latent 4-(trifluoromethyl)phenol moiety. The tert-butyl ether is robust under various reaction conditions and can be selectively cleaved to unmask the phenol for further functionalization.
This document outlines the synthetic pathway from this compound to the fungicide Flufenoxystrobin, providing detailed experimental protocols for each synthetic step. Quantitative data on reaction yields and the biological activity of the final product are also presented.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process commencing with the deprotection of this compound. The resulting 4-(trifluoromethyl)phenol is then regioselectively chlorinated to afford 2-chloro-4-(trifluoromethyl)phenol. Finally, this intermediate undergoes an etherification reaction to yield the target fungicide, Flufenoxystrobin.
digraph "Synthetic Pathway of Flufenoxystrobin" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [color="#4285F4", penwidth=1.5];
start [label="this compound"];
intermediate1 [label="4-(Trifluoromethyl)phenol"];
intermediate2 [label="2-Chloro-4-(trifluoromethyl)phenol"];
final_product [label="Flufenoxystrobin"];
start -> intermediate1 [label=" Deprotection "];
intermediate1 -> intermediate2 [label=" Chlorination "];
intermediate2 -> final_product [label=" Etherification "];
}
Caption: Mechanism of action of Flufenoxystrobin as a QoI fungicide.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals. Its primary utility lies in its ability to serve as a protected form of 4-(trifluoromethyl)phenol, a key building block for fungicides like Flufenoxystrobin. The synthetic route detailed in these notes provides a clear and reproducible pathway for researchers in the field of agrochemical development. The robust nature of the tert-butoxy protecting group, combined with the beneficial properties imparted by the trifluoromethyl moiety, makes this an attractive synthetic strategy for the discovery of novel crop protection agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene (CAS 16222-44-9). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this valuable intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common approaches are the Williamson ether synthesis and the acid-catalyzed alkylation of 4-(trifluoromethyl)phenol with a tert-butylating agent like isobutylene. Each method has distinct advantages and challenges. A less common but potential route involves the reaction of a Grignard reagent with a tert-butyl peroxide derivative.
Q2: Why is the Williamson ether synthesis often low-yielding for this specific compound?
A2: The classic Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. To synthesize a tert-butyl ether, one would typically react the sodium or potassium salt of 4-(trifluoromethyl)phenol with a tert-butyl halide (e.g., tert-butyl bromide). However, the alkoxide is a strong base, and the tert-butyl halide is a tertiary alkyl halide. This combination strongly favors an E2 elimination side reaction, producing isobutylene gas instead of the desired ether product.[1][2] The SN2 substitution required for ether formation is sterically hindered and kinetically slow in this case.
Q3: What challenges are associated with the Friedel-Crafts alkylation route?
A3: Friedel-Crafts alkylation of 4-(trifluoromethyl)phenol with agents like tert-butyl alcohol or isobutylene requires a strong acid catalyst. The primary challenge is the nature of the aromatic ring. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, making the reaction sluggish. While the hydroxyl group is an activating ortho-, para-director, its effect may not be sufficient to overcome the deactivation by the -CF3 group.
Q4: Are there any alternative methods to consider for this synthesis?
A4: Yes, a modified Mitsunobu reaction could be explored. The Mitsunobu reaction can form ethers from alcohols and phenols, and some variations are designed to handle sterically hindered alcohols.[3][4] Another advanced method involves the reaction of a Grignard reagent, such as 4-(trifluoromethyl)phenylmagnesium bromide, with tert-butyl peroxybenzoate, which has been used for synthesizing similarly structured fluorinated aryl ethers.
Q5: How can I purify the final product, this compound?
A5: The crude product can be purified by first performing an aqueous workup to remove water-soluble impurities and salts. This typically involves washing the organic layer with a dilute base (like NaOH or NaHCO3) to remove unreacted 4-(trifluoromethyl)phenol, followed by a water wash and a brine wash. After drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), the final purification is typically achieved by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guides
Problem 1: Low or No Yield in Williamson Ether Synthesis Attempt
| Symptom | Potential Cause | Recommended Solution |
| Reaction does not proceed; starting material recovered. | 1. Ineffective Deprotonation: The base used was not strong enough to fully deprotonate the phenol, or moisture in the reaction quenched the base. 2. Low Reaction Temperature: The temperature may be too low for the SN2 reaction to occur at a reasonable rate. | 1. Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF). Ensure all glassware is flame-dried and reagents are anhydrous. 2. Gradually increase the reaction temperature while monitoring by TLC, but be aware that higher temperatures will favor elimination. |
| Low yield with significant byproduct formation. | Dominant E2 Elimination: The combination of a strong base (phenoxide) and a tertiary alkyl halide strongly favors elimination to form isobutylene.[2] | This is the inherent limitation of this pathway. It is highly recommended to switch to an alternative synthesis route, such as the acid-catalyzed reaction with isobutylene, which avoids the use of a tertiary alkyl halide. |
Problem 2: Low Conversion in Acid-Catalyzed Alkylation
| Symptom | Potential Cause | Recommended Solution |
| Slow reaction with low conversion of 4-(trifluoromethyl)phenol. | 1. Insufficient Catalyst Activity: The acid catalyst may be too weak or used in too low a concentration to overcome the deactivating effect of the -CF3 group. 2. Low Reaction Temperature: The activation energy for this electrophilic aromatic substitution is high due to the deactivated ring. | 1. Use a strong Brønsted acid like sulfuric acid or a Lewis acid like AlCl3. Consider using a superacid catalyst like trifluoromethanesulfonic acid for highly deactivated substrates. 2. Increase the reaction temperature. The reaction may require heating to proceed at a practical rate. Monitor for potential side reactions like charring at higher temperatures. |
| Formation of multiple products. | Ortho-alkylation or Di-alkylation: The hydroxyl group directs ortho- and para-. While the para-position is sterically favored, some ortho-alkylation may occur. At higher temperatures or with excess alkylating agent, di-alkylation is possible. | 1. Optimize the reaction temperature to favor the thermodynamically more stable para-product. 2. Use a stoichiometric amount or only a slight excess of the tert-butylating agent (e.g., isobutylene). |
Experimental Protocols
Protocol 1: Acid-Catalyzed Alkylation with Isobutylene (Recommended)
This method is generally preferred as it avoids the elimination issues associated with the Williamson ether synthesis for tertiary ethers.
Reaction Scheme:
Materials:
-
4-(Trifluoromethyl)phenol
-
Isobutylene (gas or condensed liquid)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid or Amberlyst H-15 resin)
-
Anhydrous solvent (e.g., Dichloromethane or Hexane)
-
Pressurized reaction vessel (if using gaseous isobutylene)
Procedure:
-
In a suitable pressurized reaction vessel, dissolve 4-(trifluoromethyl)phenol in the chosen anhydrous solvent.
-
Add the acid catalyst (e.g., 5-10 mol% of sulfuric acid, or a weight percentage of a solid acid catalyst like Amberlyst H-15).
-
Cool the mixture and introduce a measured amount of isobutylene (a slight excess, e.g., 1.2-1.5 equivalents).
-
Seal the vessel and allow it to warm to room temperature, then heat to 40-60°C. The optimal temperature may require empirical determination.
-
Monitor the reaction progress using TLC or GC analysis. The reaction may take several hours to reach completion.
-
Upon completion, cool the reaction vessel, and carefully vent any excess isobutylene in a fume hood.
-
Quench the reaction by adding cold water. If a solid acid was used, it can be filtered off.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% aqueous sodium hydroxide (to remove unreacted phenol), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Williamson Ether Synthesis (Alternative, Low Yield Expected)
This protocol is provided for informational purposes but is not recommended for high-yield synthesis of this specific target due to the high potential for the E2 elimination side reaction.
Reaction Scheme:
Materials:
-
4-(Trifluoromethyl)phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (for quenching)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Carefully add sodium hydride (1.1 equivalents) to the THF.
-
Slowly add a solution of 4-(trifluoromethyl)phenol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the mixture back to 0°C and add tert-butyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Gentle heating (e.g., to 40°C) can be attempted, but will likely increase the amount of elimination byproduct.
-
Monitor the reaction by TLC. The primary product observed is often the starting phenol, with only a small amount of the desired ether.
-
Cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will likely be a mixture of starting material and product, requiring purification by column chromatography. The yield of the desired ether is expected to be low.
Synthesis Pathways and Troubleshooting Logic
Below are diagrams illustrating the main synthesis pathways and a troubleshooting workflow.
Caption: Comparison of the recommended acid-catalyzed alkylation and the disfavored Williamson ether synthesis.
Caption: A logical workflow for diagnosing and solving issues related to low product yield.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene. The following information is designed to help identify and mitigate the formation of common side products during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are the Williamson ether synthesis and the Buchwald-Hartwig C-O coupling reaction.
Q2: What are the primary expected side products in the Williamson ether synthesis of this compound?
A2: In the Williamson ether synthesis, the major side product is isobutylene . This is formed through an E2 elimination reaction, which competes with the desired S(_N)2 substitution. Unreacted starting materials, such as 4-(trifluoromethyl)phenol and the tert-butyl halide , are also common impurities.
Q3: What side products can be expected from the Buchwald-Hartwig C-O coupling route?
A3: For the Buchwald-Hartwig C-O coupling, potential side products include hydrodehalogenation of the aryl halide starting material (e.g., 4-bromobenzotrifluoride) to form benzotrifluoride. Additionally, side reactions with competing nucleophiles present in the reaction mixture can occur.
Troubleshooting Guides
This section provides guidance on identifying and addressing common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product and Presence of Gaseous Byproduct
Possible Cause: This is often indicative of the competing E2 elimination reaction, leading to the formation of isobutylene gas, especially when using a tertiary alkyl halide like tert-butyl bromide in the Williamson ether synthesis. The use of a strong, bulky base such as potassium tert-butoxide also favors elimination.
Troubleshooting Steps:
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Reaction Condition Optimization:
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Choice of Base: Employ a less sterically hindered base if possible, although with a tertiary substrate, elimination is often significant.
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Temperature Control: Lowering the reaction temperature can sometimes favor the S(_N)2 pathway over elimination.
-
-
Analytical Identification:
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GC-MS Analysis: Analyze the headspace of the reaction vessel or the gas evolved during the reaction to confirm the presence of isobutylene (m/z = 56).
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NMR Spectroscopy: While challenging to detect directly due to its volatility, the absence of the tert-butyl group in the product and low conversion of 4-(trifluoromethyl)phenol are indirect indicators.
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Issue 2: Presence of Unreacted 4-(Trifluoromethyl)phenol in the Final Product
Possible Cause: Incomplete reaction is a common issue. This can be due to several factors including insufficient base, short reaction time, or low temperature. Additionally, acidic workup conditions can lead to the cleavage of the tert-butyl ether, regenerating the starting phenol.
Troubleshooting Steps:
-
Reaction Optimization:
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Base Stoichiometry: Ensure at least one full equivalent of a suitable base is used to completely deprotonate the 4-(trifluoromethyl)phenol.
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Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary.
-
-
Workup Procedure:
-
Avoid strongly acidic conditions during the workup to prevent deprotection of the tert-butyl ether. A neutral or slightly basic wash is recommended.
-
-
Analytical Identification:
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GC-MS Analysis: Unreacted 4-(trifluoromethyl)phenol can be readily identified by its characteristic mass spectrum.
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¹H NMR Spectroscopy: The presence of a phenolic -OH peak and the aromatic signals corresponding to 4-(trifluoromethyl)phenol will be observed.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Expected Analytical Signature (GC-MS m/z) | Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) |
| This compound | 232.22 | 232 (M⁺), 217, 176, 57 | ~7.5 (d), ~7.0 (d), ~1.4 (s, 9H) |
| 4-(Trifluoromethyl)phenol | 162.11 | 162 (M⁺), 143, 113 | ~7.5 (d), ~6.9 (d), phenolic OH (variable) |
| Isobutylene | 56.11 | 56 (M⁺), 41 | Gaseous, not typically observed in solution NMR |
| Benzotrifluoride | 146.11 | 146 (M⁺), 127, 96 | ~7.3-7.6 (m) |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis
Materials:
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4-(Trifluoromethyl)phenol
-
tert-Butyl bromide
-
Potassium carbonate (or other suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
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To a solution of 4-(trifluoromethyl)phenol in anhydrous DMF, add potassium carbonate.
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Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl bromide dropwise to the reaction mixture.
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Heat the reaction to a specified temperature (e.g., 80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Technical Support Center: Purification of 4-(Trifluoromethyl)-1-tert-butoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Trifluoromethyl)-1-tert-butoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
A1: The most common impurities originating from a Williamson ether synthesis route are typically:
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Unreacted Starting Materials: 4-(Trifluoromethyl)phenol and residual tert-butylating agent (e.g., tert-butyl bromide, isobutylene).
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Elimination Byproduct: Isobutylene, formed from the dehydrohalogenation of the tert-butyl halide under basic conditions.
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Hydrolysis Product: 4-(Trifluoromethyl)phenol, resulting from the cleavage of the tert-butoxy group if acidic conditions are inadvertently introduced during workup or purification.[1][2][3]
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Residual Base and Solvents: Inorganic salts from the base used (e.g., sodium or potassium carbonate) and residual reaction solvents (e.g., DMF, acetonitrile).
Q2: My final product shows a peak corresponding to 4-(Trifluoromethyl)phenol in the GC-MS analysis. What could be the cause?
A2: The presence of 4-(Trifluoromethyl)phenol in your purified product can be attributed to two main factors:
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Incomplete Reaction: The initial etherification reaction may not have gone to completion, leaving unreacted starting material.
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Acid-Catalyzed Cleavage: The tert-butoxy group is labile under acidic conditions.[1][2][3] Exposure of your product to even trace amounts of acid during the workup (e.g., an acidic quench) or purification (e.g., using non-neutral silica gel for chromatography) can cause cleavage of the ether bond, regenerating the phenol.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation can be a suitable method for purification, especially for removing less volatile impurities. However, it is crucial to ensure the system is free of acidic residues to prevent thermal decomposition and cleavage of the tert-butoxy group. The boiling point of the compound will be significantly lower under vacuum.
Q4: What are the recommended analytical techniques for assessing the purity of this compound?
A4: The following techniques are recommended for purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for quantitative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low isolated yield after column chromatography. | Product loss on the column. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent to prevent acid-catalyzed decomposition of the product on the stationary phase. 2. Optimize Eluent Polarity: Use a solvent system with appropriate polarity to ensure the product elutes efficiently without excessive band broadening. A gradient elution might be beneficial. 3. Perform a Dry Load: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation and reduce tailing. |
| Significant product loss during aqueous workup. | Emulsion formation or product hydrolysis. | 1. Brine Wash: Use a saturated sodium chloride (brine) solution during extractions to help break emulsions. 2. Neutral to Basic Wash: Ensure all aqueous washes are neutral or slightly basic to prevent acid-catalyzed cleavage of the ether. A wash with a dilute sodium bicarbonate solution can be beneficial. |
| Low recovery after recrystallization. | Inappropriate solvent choice or premature crystallization. | 1. Systematic Solvent Screening: Test the solubility of the crude product in a range of solvents to find a suitable system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals. |
Issue 2: Persistent Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of 4-(Trifluoromethyl)phenol in the final product. | Acid-catalyzed decomposition during purification. | 1. Use Neutral or Basic Conditions: Ensure all purification steps, including chromatography and extractions, are performed under neutral or slightly basic conditions. 2. Aqueous Base Wash: Before final purification, wash the crude product with a dilute solution of sodium bicarbonate or sodium hydroxide to remove any unreacted phenol. |
| Broad peaks or baseline noise in GC/HPLC chromatograms. | Presence of multiple minor impurities or product degradation. | 1. Optimize Chromatography Conditions: Adjust the temperature program (for GC) or the mobile phase composition and gradient (for HPLC) to improve peak resolution. 2. Re-purify: If multiple impurities are present, a second purification step using a different technique (e.g., recrystallization after chromatography) may be necessary. |
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Typical Purity Achieved |
| Vacuum Distillation | - Effective for removing non-volatile impurities.- Scalable. | - Risk of thermal decomposition if not performed under high vacuum.- May not separate impurities with similar boiling points. | >98% |
| Flash Column Chromatography | - Good for separating a wide range of impurities.- High resolution. | - Can be time-consuming.- Risk of product decomposition on acidic silica gel. | >99% |
| Recrystallization | - Can provide very high purity material.- Cost-effective. | - Requires finding a suitable solvent system.- Can result in significant product loss in the mother liquor. | >99.5% |
Experimental Protocols
General Protocol for Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or petroleum ether).
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Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the packed column.
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Elution: Start the elution with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents like hexane/ethyl acetate).
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
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Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
stability of 4-(Trifluoromethyl)-1-tert-butoxybenzene to acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)-1-tert-butoxybenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound shows signs of degradation. What is the most likely cause?
A1: The primary cause of degradation for this compound is exposure to acidic conditions. The tert-butyl ether linkage is susceptible to acid-catalyzed cleavage, which results in the formation of 4-(trifluoromethyl)phenol and tert-butyl cation-derived byproducts.
Q2: How stable is this compound to basic conditions?
A2: this compound is generally stable under basic conditions. The tert-butyl ether group is not readily cleaved by bases, making it a suitable protecting group in reaction sequences involving basic reagents.
Q3: I am observing incomplete cleavage (deprotection) of the tert-butyl group. What are the common reasons for this?
A3: Incomplete deprotection of the tert-butyl group can be due to several factors:
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Insufficient Acid Strength or Concentration: The cleavage is an acid-catalyzed reaction, and a weak or dilute acid may not be effective.[1]
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Inadequate Reaction Time or Temperature: The reaction may require more time to go to completion, or gentle heating might be necessary for stubborn substrates.[1][2]
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Steric Hindrance: The accessibility of the ether oxygen to the acid can be limited by the surrounding molecular structure.
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Solvent Choice: The choice of solvent can influence the efficiency of the deprotection reaction.
Q4: Are there any specific safety precautions I should take when handling this compound under acidic conditions?
A4: Yes. When working with this compound under acidic conditions, especially with strong acids like trifluoroacetic acid (TFA), it is important to work in a well-ventilated fume hood. The cleavage of the tert-butyl group generates isobutylene, a flammable gas. Additionally, the tert-butyl cation formed as an intermediate can be reactive, so the use of scavengers might be necessary to prevent side reactions.
Troubleshooting Guide
Issue 1: Unexpected Side Products Observed During a Reaction
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Symptom: Analysis of the reaction mixture by HPLC, LC-MS, or NMR shows unexpected peaks.
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Possible Cause: If the reaction is performed under acidic conditions, the tert-butyl group may have been cleaved, and the resulting tert-butyl cation may have reacted with other nucleophiles in the reaction mixture.
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Recommended Solution:
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Confirm the identity of the side products using mass spectrometry and NMR.
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If tert-butylation of other functional groups is confirmed, consider performing the reaction under neutral or basic conditions if possible.
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If acidic conditions are required, consider using a milder acid or a shorter reaction time.
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The use of a cation scavenger, such as triisopropylsilane (TIS) or water, can help to trap the tert-butyl cation and prevent side reactions.
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Issue 2: The Compound is Degrading During Workup or Purification
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Symptom: Low yield of the desired product after purification, with the presence of 4-(trifluoromethyl)phenol.
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Possible Cause: The compound may be exposed to acidic conditions during the workup (e.g., acidic washes) or purification (e.g., on silica gel).
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Recommended Solution:
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Neutralize any acidic solutions before extraction.
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Use a neutralized silica gel for column chromatography or consider alternative purification methods such as preparative HPLC with a buffered mobile phase.
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Stability Data Summary
| Condition | Reagent Example | Temperature | Expected Stability | Notes |
| Acidic | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Room Temperature | Low | Cleavage of the tert-butyl ether is expected. The rate will depend on the acid strength and concentration. |
| Basic | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Room Temperature to Mild Heating | High | The tert-butyl ether linkage is generally stable to basic conditions. |
| Neutral | Water, Buffered Saline | Room Temperature | High | Stable under neutral aqueous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to Acidic Conditions
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Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or dioxane) at a known concentration (e.g., 1 mg/mL).
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Reaction Setup: In a series of vials, add a specific volume of the stock solution. Add an acidic solution (e.g., 1 M HCl in dioxane or a solution of TFA in dichloromethane) to achieve the desired final acid concentration.
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Time Points: Incubate the vials at a constant temperature (e.g., room temperature or 40°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials by neutralizing the acid with a base (e.g., saturated sodium bicarbonate solution).
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Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the percentage of this compound remaining and to identify any degradation products.
Protocol 2: General Procedure for Assessing Stability to Basic Conditions
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Solution Preparation: Prepare a stock solution of this compound as described in Protocol 1.
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Reaction Setup: In a series of vials, add a specific volume of the stock solution. Add a basic solution (e.g., 1 M NaOH in a mixture of water and a co-solvent like methanol or THF) to achieve the desired final base concentration.
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Time Points: Incubate the vials at a constant temperature. At predetermined time points, neutralize the reaction in one of the vials with an acid (e.g., 1 M HCl).
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Analysis: Analyze the neutralized samples by HPLC or GC-MS.
Protocol 3: Monitoring Stability by ¹H NMR Spectroscopy
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Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material. The tert-butyl group will show a characteristic singlet at approximately 1.3-1.4 ppm.
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Stress Condition: Add a small amount of a deuterated acid (e.g., TFA-d) or base to the NMR tube.
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Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals. The disappearance of the tert-butyl singlet and the appearance of new signals corresponding to the degradation products (e.g., the aromatic protons of 4-(trifluoromethyl)phenol) can be used to monitor the stability of the compound.[3]
Visualizations
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: On-Column Degradation of 4-(Trifluoromethyl)-1-tert-butoxybenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the on-column degradation of 4-(Trifluoromethyl)-1-tert-butoxybenzene during HPLC analysis.
Troubleshooting Guide
Issue: Appearance of an Unexpected Peak Eluting Earlier Than the Main Analyte
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Question: I am analyzing this compound and see an unexpected peak in my chromatogram, which is not present in my initial sample analysis by other methods (e.g., NMR, direct injection MS). What could be the cause?
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Answer: The appearance of a new, typically more polar peak, is a strong indication of on-column degradation. For this compound, this is often due to the acid-catalyzed cleavage of the tert-butyl ether bond, resulting in the formation of 4-(trifluoromethyl)phenol. This degradation product is more polar and will therefore elute earlier than the parent compound in reversed-phase chromatography.
Issue: Reduced Peak Area or Complete Loss of the Analyte Peak
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Question: The peak area for my this compound is significantly lower than expected, or in some cases, completely absent. What is happening to my compound?
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Answer: A significant or complete loss of the analyte peak, especially when accompanied by the appearance of a new peak, suggests extensive on-column degradation. The acidic conditions of the mobile phase or the stationary phase itself can facilitate the cleavage of the tert-butoxy group, converting your analyte into its degradation product.
Issue: Poor Peak Shape and Inconsistent Results
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Question: I am observing peak tailing for my main compound and my results are not reproducible. Could this be related to on-column degradation?
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Answer: Yes, on-column degradation can lead to poor peak shape and inconsistent results. The continuous degradation of the analyte as it travels through the column can result in peak broadening and tailing. The extent of degradation can also vary between injections, leading to poor reproducibility of peak areas and retention times.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of on-column degradation for this compound?
A1: The primary cause of on-column degradation for this compound is the acid-catalyzed hydrolysis of the tert-butyl ether linkage. This is particularly common when using acidic mobile phase additives like trifluoroacetic acid (TFA) or formic acid, which are often employed to improve peak shape and ionization in mass spectrometry. The tert-butyl group forms a stable carbocation, making this ether linkage particularly susceptible to cleavage under acidic conditions.
Q2: What is the expected degradation product of this compound under these conditions?
A2: The expected degradation product is 4-(trifluoromethyl)phenol. The tert-butyl group will likely form tert-butanol, which may further dehydrate to isobutylene.
Q3: How can I confirm that on-column degradation is occurring?
A3: You can perform a series of diagnostic experiments:
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Analyze a standard of the suspected degradation product: Inject a pure standard of 4-(trifluoromethyl)phenol and compare its retention time with the unexpected peak in your sample chromatogram.
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Vary the mobile phase acidity: Reduce the concentration of the acidic additive or replace it with a less acidic modifier. If the unexpected peak decreases or disappears and the main analyte peak increases, it confirms acid-catalyzed degradation.
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Use a different stationary phase: Some stationary phases can have acidic silanol groups that contribute to degradation. Trying a column with a different chemistry or an end-capped column might reduce the degradation.
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LC-MS analysis: Use a mass spectrometer to identify the mass of the parent peak and the unexpected peak. The mass of the degradation product should correspond to 4-(trifluoromethyl)phenol.
Q4: What steps can I take to prevent or minimize this on-column degradation?
A4: To minimize on-column degradation, consider the following modifications to your analytical method:
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Reduce mobile phase acidity: If possible, operate at a higher pH. However, be mindful of the pH limitations of your column.
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Use a less acidic modifier: Consider using formic acid instead of TFA, as it is less acidic.
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Lower the column temperature: Degradation reactions are often accelerated at higher temperatures. Running the analysis at a lower temperature can reduce the rate of degradation.
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Use a less acidic column: Employ a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based column) that is more stable at a wider pH range.
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Minimize residence time: Use a shorter column or a higher flow rate to reduce the time the analyte spends in the acidic environment of the column.
Quantitative Data Summary
The following table provides hypothetical data to illustrate the impact of mobile phase acidity and column temperature on the on-column degradation of this compound.
| Mobile Phase Additive (0.1% v/v) | Column Temperature (°C) | This compound Peak Area | 4-(trifluoromethyl)phenol Peak Area | % Degradation |
| Trifluoroacetic Acid (TFA) | 40 | 750,000 | 250,000 | 25.0% |
| Trifluoroacetic Acid (TFA) | 25 | 850,000 | 150,000 | 15.0% |
| Formic Acid | 40 | 920,000 | 80,000 | 8.0% |
| Formic Acid | 25 | 980,000 | 20,000 | 2.0% |
| No Acidic Additive (pH 7) | 40 | 995,000 | < 5,000 (below LOQ) | < 0.5% |
LOQ: Limit of Quantitation
Experimental Protocols
Protocol for Investigating On-Column Degradation
This protocol outlines a systematic approach to confirm and identify the on-column degradation of this compound.
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Initial Analysis:
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Prepare a standard solution of this compound in a neutral solvent (e.g., acetonitrile/water).
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Analyze the solution using your standard HPLC method.
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Record the retention time and peak area of the main peak and any unexpected peaks.
-
-
Mass Spectrometric Identification:
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If available, perform LC-MS analysis on the standard solution.
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Determine the mass-to-charge ratio (m/z) of the main peak and the unexpected peak.
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Confirm if the m/z of the unexpected peak corresponds to the expected degradation product, 4-(trifluoromethyl)phenol.
-
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Forced Degradation in Solution (Control Experiment):
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To a solution of this compound, add the same concentration of acid as in your mobile phase (e.g., 0.1% TFA).
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Let the solution stand at room temperature for a time equivalent to your chromatographic run time.
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Inject this "pre-degraded" sample.
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Compare the chromatogram with your initial analysis. An increase in the degradation product peak will confirm the compound's instability in the acidic solution.
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Method Modification and Analysis:
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Reduce Acidity: Prepare a mobile phase with a lower concentration of the acidic additive (e.g., 0.05% TFA) or switch to a weaker acid (e.g., 0.1% formic acid). Analyze the standard solution and observe any changes in the chromatogram.
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Adjust Temperature: Lower the column oven temperature (e.g., from 40°C to 25°C) and re-analyze the sample.
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Change Column: If degradation persists, switch to a different column with a more inert stationary phase or one that is stable at a higher pH.
-
-
Confirmation with a Standard of the Degradation Product:
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Prepare a standard solution of 4-(trifluoromethyl)phenol.
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Inject this standard using the same HPLC method.
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Compare the retention time with the unexpected peak in your sample chromatogram for positive identification.
-
Visualizations
Caption: Proposed acid-catalyzed on-column degradation pathway.
Caption: Workflow for investigating on-column degradation.
Caption: Logical troubleshooting workflow for degradation issues.
removing tert-butanol from 4-(Trifluoromethyl)-1-tert-butoxybenzene deprotection reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the removal of tert-butanol from the deprotection reaction of 4-(Trifluoromethyl)-1-tert-butoxybenzene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification process.
| Issue | Potential Cause | Recommended Solution |
| Incomplete removal of tert-butanol after aqueous extraction. | 1. Insufficient volume of wash solution. 2. Inadequate mixing during extraction. 3. High concentration of tert-butanol in the organic layer. | 1. Increase the volume and/or number of aqueous washes (e.g., 3-5 washes with deionized water or brine). 2. Ensure vigorous mixing during extraction to maximize partitioning of tert-butanol into the aqueous phase. 3. Perform a preliminary distillation or evaporation step to reduce the bulk of the tert-butanol before extraction. |
| Product co-elutes with tert-butanol during column chromatography. | 1. Inappropriate solvent system for chromatography. 2. tert-Butanol's polarity is similar to the product under the chosen conditions. | 1. Modify the eluent system. Consider starting with a less polar solvent to elute the product before the more polar tert-butanol, or vice versa. A gradient elution might be effective. 2. If possible, remove the majority of the tert-butanol via extraction or vacuum before chromatography.[1] |
| Low yield of 4-(Trifluoromethyl)phenol after purification. | 1. Product loss during aqueous extraction due to its partial water solubility. 2. Incomplete deprotection reaction. 3. Product volatility leading to loss during solvent removal under high vacuum. | 1. Saturate the aqueous washes with NaCl (brine) to decrease the solubility of the phenolic product in the aqueous layer.[2] Back-extract the combined aqueous layers with a fresh portion of organic solvent. 2. Monitor the reaction progress using TLC or LC-MS to ensure complete conversion before workup.[3] 3. Avoid excessive heating during rotary evaporation. Use a lower vacuum and a room temperature water bath. |
| Residual water in the final product. | 1. Incomplete drying of the organic layer. 2. Formation of a water/tert-butanol azeotrope.[4][5] | 1. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. 2. For rigorous drying, consider azeotropic distillation with a solvent like toluene to remove residual water. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove tert-butanol by simple distillation?
A1: tert-Butanol forms a minimum boiling azeotrope with water, meaning the mixture boils at a lower temperature than either individual component.[4][5] This makes it impossible to separate them completely by conventional distillation.
Q2: What are the most common lab-scale methods for removing tert-butanol?
A2: For typical laboratory-scale reactions, the most common and practical methods are:
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Aqueous Extraction: Washing the organic reaction mixture with water or brine.
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High Vacuum Evaporation: Removing tert-butanol under high vacuum, as it is relatively volatile.[1]
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Azeotropic Distillation: Distilling the mixture with a solvent that forms an azeotrope with tert-butanol and/or water.[6]
Q3: Can I use a rotary evaporator to remove tert-butanol?
A3: Yes, a rotary evaporator is effective for removing the bulk of the tert-butanol, especially after the primary reaction solvent has been removed. Applying a moderate vacuum and slightly warming the flask can expedite this process.
Q4: My product is sensitive to water. What is the best anhydrous method to remove tert-butanol?
A4: If your product is water-sensitive, the preferred methods would be removal under high vacuum or azeotropic distillation with a dry, inert solvent like toluene. Lyophilization (freeze-drying) is also a very effective anhydrous technique.[1]
Q5: Are there any chemical methods to remove tert-butanol?
A5: While not a standard purification technique for this specific byproduct, in some contexts, unreacted alcohols can be derivatized. However, for byproduct removal, physical separation methods are overwhelmingly preferred due to their simplicity and to avoid introducing more reagents that will require subsequent removal.
Experimental Protocols
Protocol 1: Removal of tert-Butanol by Aqueous Extraction
This protocol is the most common first step for quenching the reaction and removing the majority of the tert-butanol.
-
Quenching: Once the deprotection reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Neutralization (if applicable): If a strong acid catalyst was used, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[3] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (3 x 50 mL for a ~100 mL organic layer). For products with some water solubility, use brine (saturated NaCl solution) for the washes to minimize product loss.[2]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Removal of Residual tert-Butanol by High Vacuum
This method is suitable for removing trace amounts of tert-butanol after an initial workup.
-
Initial Workup: Perform an initial aqueous extraction as described in Protocol 1 to remove the bulk of the tert-butanol and any inorganic salts.
-
Solvent Evaporation: Concentrate the dried organic layer on a rotary evaporator to remove the extraction solvent.
-
High Vacuum Application: Connect the flask containing the crude product to a high vacuum line (Schlenk line).
-
Evaporation: Allow the crude product to remain under high vacuum for several hours or overnight. Gentle warming (e.g., a 30-40 °C water bath) can be applied if the desired product, 4-(Trifluoromethyl)phenol, is not volatile under these conditions.
Visualizations
Caption: General experimental workflow for the removal of tert-butanol.
Caption: Troubleshooting decision tree for tert-butanol removal.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5084142A - Separation of tertiary butyl alcohol from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 5. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 6. CN1760165A - Method for separating tertiary butyl alcohol from water through azeotropy rectification in non-homogeneous phase - Google Patents [patents.google.com]
Technical Support Center: Driving Reactions of 4-(Trifluoromethyl)-1-tert-butoxybenzene to Full Conversion
Answering in English.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-(Trifluoromethyl)-1-tert-butoxybenzene in various chemical reactions. It includes frequently asked questions for a foundational understanding, a detailed troubleshooting guide for common experimental issues, key experimental protocols, and summarized data tables.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound? this compound is an aromatic compound featuring two key functional groups on a benzene ring. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[1] Conversely, the tert-butoxy (-O-tBu) group is an electron-donating group that activates the ring. The tert-butoxy group also serves as a bulky, acid-labile protecting group for the corresponding phenol.
Q2: How do the substituents influence reactivity in Electrophilic Aromatic Substitution (EAS)? The two groups have competing directive effects.
-
Trifluoromethyl (-CF3) group: As a strong deactivating group, it directs incoming electrophiles to the meta position.[1]
-
tert-Butoxy (-O-tBu) group: As an activating group, it directs incoming electrophiles to the ortho and para positions. Due to the significant steric hindrance of the tert-butyl group, the para position is often favored over the ortho positions.[2]
In this molecule, the positions ortho to the tert-butoxy group are also meta to the trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the tert-butoxy group.
Q3: What are the typical conditions for cleaving the tert-butoxy protecting group? The tert-butoxy group is readily cleaved under acidic conditions to yield 4-(trifluoromethyl)phenol. This is due to the formation of the stable tert-butyl carbocation. Common reagents for this deprotection include strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent such as dioxane or dichloromethane.[3][4]
Q4: Can this molecule undergo reactions other than EAS and deprotection? Yes, other transformations are possible. For instance, metalation (e.g., lithiation) can occur, typically at a position ortho to the ether linkage, which is activated by the oxygen atom.[5][6] Additionally, the trifluoromethyl group itself can sometimes undergo reactions, such as partial reduction or C-F bond functionalization, under specific catalytic conditions, although this is challenging with unactivated trifluoromethylarenes.[7]
Troubleshooting Guide
This guide addresses common issues encountered when performing reactions with this compound.
Q1: My electrophilic substitution reaction (e.g., nitration, halogenation) is slow or results in low conversion. What can I do?
-
Answer: This is a common issue due to the deactivating effect of the -CF3 group.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor closely for side product formation.
-
Use a Stronger Lewis Acid: For reactions like Friedel-Crafts, employing a more potent Lewis acid catalyst (e.g., AlCl₃ over FeCl₃) can enhance the electrophilicity of the attacking reagent.
-
Increase Reagent Stoichiometry: Using a larger excess of the electrophilic reagent and/or the catalyst can help drive the reaction equilibrium towards the product.
-
Extend Reaction Time: Given the reduced reactivity, longer reaction times may be necessary for the reaction to proceed to completion. Monitor progress using TLC or GC/MS.
-
Q2: I am observing a mixture of isomers in my EAS reaction. How can I improve regioselectivity?
-
Answer: A mixture of isomers can result from the competing directing effects of the two substituents.
-
Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically preferred product, which is typically the less sterically hindered isomer.
-
Choose a Bulkier Reagent: Using a sterically demanding electrophile or catalyst system can enhance selectivity for the less hindered position, further favoring substitution ortho to the -O-tBu group while minimizing potential side reactions.
-
Solvent Choice: The polarity of the solvent can influence the transition state and affect the isomer ratio. Experiment with different solvents (e.g., polar vs. nonpolar) to optimize selectivity.
-
Q3: During my reaction under acidic conditions, I am unintentionally cleaving the tert-butoxy group. How can I prevent this?
-
Answer: Premature deprotection is a risk in any acidic environment.
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Use Milder Conditions: If possible, switch to a milder Lewis acid or a non-acidic protocol for your desired transformation.
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Buffer the Reaction: In some cases, adding a non-nucleophilic base (e.g., 2,6-lutidine) can scavenge excess protons without interfering with the primary reaction.
-
Reduce Reaction Time/Temperature: Minimize the exposure of the starting material to the acidic conditions by running the reaction for the shortest time and at the lowest temperature required for conversion.
-
Alternative Strategy: Consider performing the desired reaction on the corresponding phenol first and then introducing the tert-butyl protecting group in a subsequent step.
-
Q4: My deprotection reaction with strong acid is leading to product decomposition. What are some milder alternatives?
-
Answer: If the target molecule is sensitive to strong acids like neat TFA, milder deprotection protocols are available.
-
Dilute Acid: Use a diluted solution of TFA in a solvent like dichloromethane.
-
Weaker Brønsted Acids: Reagents like phosphoric acid or p-toluenesulfonic acid can be effective but less harsh.[8]
-
Lewis Acids: Certain Lewis acids (e.g., Sn(OTf)₂) have been shown to catalyze Boc deprotection under specific conditions, which may be milder than strong Brønsted acids.[9]
-
Catalytic Deprotection: For highly sensitive substrates, catalytic methods using reagents like "Magic Blue" (tris(4-bromophenyl)aminium hexachloroantimonate) in the presence of a silane can be employed.[4]
-
Logical Troubleshooting Workflow: Incomplete Electrophilic Aromatic Substitution
Caption: Troubleshooting decision tree for incomplete EAS reactions.
Key Experimental Protocols
Protocol 1: Electrophilic Bromination of this compound
This protocol describes a typical electrophilic aromatic substitution reaction.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.1 equiv) to the solution in one portion.
-
Slowly add trifluoroacetic acid (2.0 equiv) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC/MS.
-
Upon completion (typically 1-3 hours), quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired brominated product.
-
Protocol 2: Acid-Catalyzed Deprotection to form 4-(Trifluoromethyl)phenol
This protocol details the cleavage of the tert-butoxy ether linkage.[4]
-
Materials:
-
Substrate (e.g., product from Protocol 1)
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the tert-butoxy protected substrate (1.0 equiv) in anhydrous DCM (0.1 M).[4]
-
To the stirred solution, add trifluoroacetic acid (5-10 equiv) dropwise at room temperature.[4] An initial cooling to 0°C is recommended for exothermic reactions.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude 4-(trifluoromethyl)phenol can be purified by flash chromatography or recrystallization if necessary.
-
Experimental Workflow Diagram
Caption: General workflow for EAS followed by deprotection.
Reaction Data Summary
The following tables summarize typical conditions and outcomes for the key reactions discussed.
Table 1: Electrophilic Aromatic Substitution Conditions
| Reaction Type | Electrophile | Catalyst / Co-reagent | Solvent | Temp (°C) | Typical Time | Expected Outcome |
|---|---|---|---|---|---|---|
| Bromination | N-Bromosuccinimide | Trifluoroacetic acid | DCM | 0 to RT | 1 - 3 h | Mono-bromination ortho to -OtBu |
| Nitration | HNO₃ | H₂SO₄ | H₂SO₄ | 0 - 10 | 1 - 2 h | Mono-nitration ortho to -OtBu |
| Acylation | Acetyl chloride | AlCl₃ | CS₂ or DCM | 0 to RT | 2 - 6 h | Acylation ortho to -OtBu |
Table 2: tert-Butoxy Group Deprotection Conditions
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Approx. Yield (%) | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | [4] |
| 4 M HCl / Dioxane | Dioxane | Room Temp | 30 min | High | [3] |
| H₂SO₄ (conc.) | tBuOAc | Room Temp | 1 - 5 h | 70-100 | [8] |
| MeSO₃H | tBuOAc:CH₂Cl₂ | Room Temp | 1 - 5 h | 70-100 |[8] |
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lithiation of 4-(Trifluoromethyl)-1-tert-butoxybenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the directed ortho-lithiation of 4-(trifluoromethyl)-1-tert-butoxybenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Yield of the Desired ortho-Substituted Product
| Possible Cause | Troubleshooting Steps |
| Inactive Organolithium Reagent | Titrate the organolithium reagent (e.g., n-BuLi, s-BuLi) prior to use to determine its exact molarity. Commercial solutions can degrade over time. |
| Insufficient Deprotonation | If deprotonation is sluggish, consider switching from n-BuLi to a stronger base like s-BuLi or t-BuLi. Alternatively, the addition of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the reactivity of n-BuLi by breaking up its aggregates.[1] |
| Incorrect Reaction Temperature | A very low temperature (-78 °C) may slow the rate of deprotonation. Consider allowing the reaction to warm slightly (e.g., to -40 °C) for a portion of the reaction time. Conversely, temperatures that are too high can lead to side reactions and decomposition of the lithiated intermediate. |
| Poor Substrate Solubility | Ensure the this compound is fully dissolved in the solvent at the reaction temperature. This may require adjusting the solvent volume or choice of solvent. |
| Competitive Benzylic Lithiation | While the primary directing group is the tert-butoxy group, competitive deprotonation of the trifluoromethyl group is a possibility, although less likely. Using a more sterically hindered base may favor ortho-lithiation. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Competing Directing Group Effects | The tert-butoxy group is a stronger directing group than the trifluoromethyl group, so ortho-lithiation is expected. If other isomers are observed, it may indicate that the reaction conditions are not optimal. Ensure a low temperature is maintained to favor the kinetically preferred ortho-lithiated product. |
| Anionic Fries Rearrangement | While more common with other directing groups, rearrangement of the tert-butoxy group is a potential side reaction, especially if the reaction is allowed to warm significantly. Maintaining a low temperature throughout the process is crucial. |
Issue 3: Decomposition of the Reaction Mixture
| Possible Cause | Troubleshooting Steps |
| Reaction with Solvent | Organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures. Reactions in THF are typically conducted at -78 °C to minimize this side reaction.[2] |
| Instability of the Lithiated Intermediate | Aryllithium species can be unstable at higher temperatures. It is critical to maintain a low temperature throughout the lithiation and before the addition of the electrophile. |
Frequently Asked Questions (FAQs)
Q1: What is the best organolithium reagent for the ortho-lithiation of this compound?
A1: While n-BuLi is commonly used, s-BuLi or t-BuLi are more basic and can lead to higher yields, especially if deprotonation with n-BuLi is found to be incomplete. The choice of reagent may require empirical optimization for your specific electrophile.
Q2: Is an additive like TMEDA necessary?
A2: TMEDA can accelerate the rate of lithiation by breaking down the alkyllithium aggregates, making the reagent more basic.[1] It is often recommended to improve yields and reaction times, particularly when using n-BuLi.
Q3: What is the optimal temperature for the reaction?
A3: The lithiation should be initiated at a low temperature, typically -78 °C, to ensure selectivity and stability of the lithiated intermediate. Depending on the reactivity of the substrate and base, the reaction may be allowed to slowly warm to a slightly higher temperature (e.g., -40 °C) to ensure complete deprotonation.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions include reaction of the organolithium reagent with the solvent (especially THF at higher temperatures), competitive deprotonation at other sites (though less likely given the strong directing effect of the tert-butoxy group), and decomposition of the aryllithium intermediate if the temperature is not controlled.
Q5: How can I confirm that lithiation has occurred?
A5: A common method to test for successful lithiation is to quench a small aliquot of the reaction mixture with D₂O. Analysis of the resulting product by ¹H NMR or mass spectrometry will show deuterium incorporation at the ortho position if lithiation was successful.
Experimental Protocols
General Protocol for the ortho-Lithiation of this compound
This protocol is based on established procedures for the directed ortho-lithiation of similar substituted aromatic compounds.[3]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or s-butyllithium) in hexanes (concentration determined by titration)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-1.5 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add the chosen electrophile (1.2-1.5 eq.) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, or as determined by TLC analysis.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Visualizations
Caption: A flowchart of the key steps in the ortho-lithiation experiment.
Caption: A decision tree for troubleshooting low-yielding lithiation reactions.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-(Trifluoromethyl)-1-tert-butoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving 4-(trifluoromethyl)-1-tert-butoxybenzene. This substrate presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group and the steric bulk of the tert-butoxy group, coupled with the inherent difficulty of activating a C-O bond in an aryl ether.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenges stem from a combination of electronic and steric factors, as well as the stability of the C-O bond:
-
Electron-Deficient Aryl System: The potent electron-withdrawing trifluoromethyl (-CF3) group deactivates the aromatic ring.[1] This can make the initial oxidative addition step of the catalytic cycle, where the catalyst inserts into the C-O bond, more difficult for some catalyst systems.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the catalyst and the coupling partner to the reaction center. This is particularly relevant for catalyst systems with bulky ligands.
-
C-O Bond Activation: Aryl ethers are generally less reactive than the corresponding aryl halides (I > Br > OTf >> Cl > O-R).[2][3][4] Cleaving the C-O bond of the tert-butoxy group is a significant energy barrier that often requires specialized and highly active catalyst systems, such as those based on nickel.[2][5][6][7]
-
Potential for Side Reactions: The reaction conditions required for C-O bond activation can sometimes lead to unwanted side reactions, such as hydrolysis of the tert-butoxy group or catalyst decomposition.
Q2: What are the most common reasons for low yields in my cross-coupling reaction with this substrate?
A2: Low yields can typically be attributed to one or more of the following factors:
-
Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be active enough to promote the challenging C-O bond activation. For aryl ethers, nickel-based catalysts are often more effective.[2][6]
-
Inappropriate Base: The base might be too weak to facilitate the necessary steps in the catalytic cycle or, conversely, too strong, leading to decomposition of the starting material or product. For electron-deficient systems, milder bases are often preferred to avoid side reactions.[8][9]
-
Suboptimal Reaction Temperature: C-O bond activation often requires higher temperatures than analogous reactions with aryl halides. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Presence of Oxygen or Moisture: Cross-coupling reactions are often sensitive to air and moisture. Oxygen can deactivate the catalyst, and water can lead to side reactions like protodeboronation in Suzuki-Miyaura couplings.[10]
-
Side Reaction Dominance: Unwanted reactions such as hydrolysis of the tert-butoxy group or homocoupling of the coupling partner can consume starting materials and reduce the yield of the desired product.
Q3: Is the tert-butoxy group stable under typical cross-coupling conditions?
A3: The stability of the tert-butoxy group can be a concern under certain cross-coupling conditions. While generally more stable than other ether linkages, it can be susceptible to cleavage under strongly acidic or Lewis acidic conditions. Some palladium catalysts, particularly at elevated temperatures, can exhibit Lewis acidity, potentially leading to the hydrolysis of the tert-butyl ether to the corresponding phenol. Careful selection of a neutral or mildly basic reaction environment is crucial.
Q4: Should I be using a palladium or a nickel catalyst for this substrate?
A4: While palladium catalysts are the workhorses of cross-coupling, nickel catalysts have shown particular promise for the activation of less reactive C-O bonds in aryl ethers.[2][6][7] For this compound, a nickel-based catalyst system is a highly recommended starting point, especially if palladium systems are yielding poor results. Nickel catalysts are often more effective at the oxidative addition step involving the C-O bond.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired biaryl product.
| Potential Cause | Suggested Solution |
| Inefficient C-O Bond Activation | Switch from a palladium-based catalyst to a nickel-based catalyst (e.g., Ni(cod)2) with a suitable ligand (e.g., a bulky N-heterocyclic carbene (NHC) like IPr or a phosphine ligand like PCy3).[2] |
| Poor Catalyst/Ligand Combination | If using palladium, employ bulky, electron-rich phosphine ligands such as Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos) which are known to facilitate challenging couplings.[11][12][13] |
| Inappropriate Base | Use a milder, non-hydroxide base like K3PO4 or Cs2CO3 to avoid potential hydrolysis of the tert-butoxy group and minimize protodeboronation of the boronic acid partner.[8][9] |
| Protodeboronation of Boronic Acid | Ensure strictly anhydrous conditions . Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt to minimize this side reaction.[10] |
| Low Reaction Temperature | Cautiously increase the reaction temperature . Reactions involving C-O activation often require temperatures in the range of 100-140 °C. |
Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of phenol byproduct.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Employ a nickel catalyst or a highly active palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., G3 or G4 palladacycle precatalysts with ligands like BrettPhos or RuPhos). |
| Base Incompatibility | Use a strong, non-nucleophilic base such as NaOtBu or LHMDS . The choice of base is critical and often needs to be screened for optimal results.[14] |
| Hydrolysis of Starting Material | Ensure the reaction is performed under strictly anhydrous conditions to prevent the formation of the corresponding phenol from the starting material. |
| Steric Hindrance | If coupling with a bulky amine, consider using a less sterically demanding ligand to allow for better coordination of the amine to the metal center. |
Sonogashira Coupling
Problem: Low yield and/or significant homocoupling of the alkyne (Glaser coupling).
| Potential Cause | Suggested Solution |
| Poor C-O Activation | A nickel-catalyzed Sonogashira-type coupling may be more effective. Alternatively, a robust palladium system with a strong σ-donating ligand could be attempted. |
| Copper(I) Issues | Traditional Sonogashira conditions use a copper(I) co-catalyst which can promote alkyne homocoupling.[15] Consider a copper-free Sonogashira protocol . These often require a stronger organic base like an amine.[16] |
| Base and Solvent Choice | An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent.[17] |
| Oxygen Contamination | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to prevent Glaser coupling. |
Experimental Workflow and Logic Diagrams
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision pathway for cross-coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Recent Advances in C-O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
addressing solubility issues of 4-(Trifluoromethyl)-1-tert-butoxybenzene in reactions
Welcome to the technical support center for 4-(Trifluoromethyl)-1-tert-butoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during chemical reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a nonpolar molecule due to the presence of the trifluoromethyl and tert-butyl groups. Based on the principle of "like dissolves like," it is expected to be more soluble in nonpolar organic solvents and have limited solubility in polar solvents. For instance, related compounds like 4-(trifluoromethyl)aniline are more soluble in non-polar solvents such as toluene and hexane, with limited solubility in polar environments.[1]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What initial steps can I take?
A2: If you are facing solubility issues, you can try the following initial steps:
-
Increase the temperature: Gently heating the reaction mixture can often improve the solubility of organic compounds.
-
Use sonication: An ultrasonic bath can help break down solid particles and facilitate dissolution.
-
Consider a co-solvent: Adding a small amount of a co-solvent in which the compound is more soluble can enhance the overall solubility in the reaction mixture.
Q3: Can the choice of base in a reaction affect the solubility of this compound?
A3: While the base itself does not directly alter the solubility of the starting material, in biphasic reactions like the Suzuki-Miyaura coupling, the choice of an inorganic base and its solubility in the aqueous phase is crucial for the reaction to proceed. The overall solvent system, often a combination of an organic solvent and water, is key to dissolving both the organic substrate and the inorganic base.
Q4: Are there alternative reaction techniques for very poorly soluble substrates?
A4: For extremely insoluble reactants where traditional solution-phase chemistry is ineffective, solid-state mechanochemistry using a ball mill can be a powerful alternative to drive reactions in the absence of a solvent.
Troubleshooting Guides
Guide 1: Addressing Poor Solubility in Ortho-Lithiation Reactions
Issue: Difficulty in achieving complete dissolution of this compound in ethereal solvents (e.g., THF, diethyl ether) at low temperatures required for ortho-lithiation.
dot
Caption: Troubleshooting workflow for ortho-lithiation solubility issues.
Guide 2: Enhancing Solubility in Suzuki-Miyaura Coupling Reactions
Issue: Low reaction rates or incomplete conversion in a Suzuki-Miyaura coupling involving this compound due to poor solubility in the biphasic solvent system.
dot
References
Technical Support Center: Troubleshooting the NMR Spectrum of 4-(Trifluoromethyl)-1-tert-butoxybenzene
This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot unexpected signals in the ¹H and ¹³C NMR spectra of 4-(Trifluoromethyl)-1-tert-butoxybenzene.
Expected NMR Data
The following tables summarize the expected chemical shifts for this compound. Actual shifts can vary slightly based on solvent, concentration, and instrument.
Table 1: Expected ¹H NMR Signals
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~1.35 | Singlet (s) | 9H | -C(CH ₃)₃ |
| 2 | ~7.05 | Doublet (d) | 2H | Ar-H (ortho to -OtBu) |
| 3 | ~7.50 | Doublet (d) | 2H | Ar-H (ortho to -CF₃) |
Table 2: Expected ¹³C NMR Signals
| Signal | Chemical Shift (δ, ppm) | Multiplicity (in ¹³C) | Assignment |
| 1 | ~28.7 | Quartet (q) | -C(C H₃)₃ |
| 2 | ~79.5 | Singlet (s) | -C (CH₃)₃ |
| 3 | ~120.4 | Singlet (s) | Ar-C H (ortho to -OtBu) |
| 4 | ~124.3 | Quartet (q, J ≈ 272 Hz) | -C F₃ |
| 5 | ~126.5 | Quartet (q, J ≈ 4 Hz) | Ar-C H (ortho to -CF₃) |
| 6 | ~127.0 | Quartet (q, J ≈ 33 Hz) | Ar-C -CF₃ |
| 7 | ~158.0 | Singlet (s) | Ar-C -O |
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Q1: I'm seeing unexpected peaks in my spectrum. What are the likely sources?
Unexpected signals are typically due to impurities.[1] Common sources include:
-
Residual Solvents: Solvents from synthesis or purification (e.g., ethyl acetate, acetone, dichloromethane) are common contaminants.[2][3]
-
Water: Deuterated solvents can absorb atmospheric moisture, often appearing as a broad singlet whose chemical shift varies with the solvent.[1]
-
Grease: Stopcock grease from glassware can introduce broad signals, usually in the aliphatic region.[1]
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can leave residual starting materials (e.g., 4-(trifluoromethyl)phenol) or byproducts in your sample.
Caption: Workflow for identifying the source of an unknown peak.
Table 3: Common Solvent Impurities in CDCl₃
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 1.21, 3.48 | Triplet, Quartet |
| Ethyl Acetate | 1.26, 2.05, 4.12 | Triplet, Singlet, Quartet |
| Hexane | 0.88, 1.26 | Triplet, Multiplet |
| Toluene | 2.36, 7.17-7.29 | Singlet, Multiplet |
| Water | ~1.56 | Broad Singlet |
Source: Data compiled from multiple sources.[3][4]
Q2: All my peaks are broad and poorly resolved. How can I improve the spectrum?
Broad peaks can result from several factors.[5] A common cause is poor magnetic field homogeneity, which requires "shimming" the instrument.[1] Other causes include:
-
High Sample Concentration: Overly concentrated samples can be viscous, leading to broader signals.[5] Diluting the sample may improve resolution.
-
Solid Particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[6]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.[7]
Caption: A logical workflow for improving poor spectral resolution.
Q3: I see small, symmetrical peaks on either side of my large tert-butyl singlet. What are they?
These are likely spinning sidebands.[8] They are artifacts that arise from the sample spinning in a slightly inhomogeneous magnetic field. You can confirm this by changing the spinning rate, which will cause the sidebands to shift their position. To resolve this, improve the shimming of the spectrometer.[8] Alternatively, acquiring the spectrum without sample spinning can eliminate them, although this may slightly decrease overall resolution.
Q4: My baseline is rolling or distorted, making integration difficult. What should I do?
A rolling baseline is often caused by improper phase correction or a distorted signal in the first few data points of the Free Induction Decay (FID).[9] Most NMR software has automatic and manual phase correction tools. Re-phasing the spectrum, particularly the zero-order and first-order phase, should correct this.[9] If the problem persists, applying a baseline correction algorithm may be necessary.
Q5: The aromatic signals that should be doublets appear as doublets of doublets. Is this an impurity?
This is unlikely to be an impurity. This finer splitting pattern is likely due to long-range coupling between the aromatic protons and the fluorine atoms of the trifluoromethyl group (⁴J-HF coupling). This is a feature of the molecule's structure and can provide additional confirmation of the assignment.
Experimental Protocols
Adhering to proper sample preparation and data acquisition protocols is critical for obtaining a high-quality spectrum free of artifacts.[10]
Protocol 1: NMR Sample Preparation
-
Weigh Sample: Weigh 5-10 mg of your this compound sample into a clean, dry vial.[6] For ¹³C NMR, a higher concentration of 20-50 mg may be needed to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[7] This volume is optimal for standard 5 mm NMR tubes.[7]
-
Dissolve and Transfer: Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube.[6][11]
-
Cap and Mix: Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.
Protocol 2: Standard ¹H NMR Data Acquisition
-
Insert Sample: Place the NMR tube into a spinner turbine and insert it into the spectrometer.
-
Lock and Shim: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]
-
Set Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[1]
-
Number of Scans (NS): Begin with 16 scans. Increase if the signal-to-noise ratio is low.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.[1]
-
Acquisition Time (AQ): Set to 3-4 seconds for good resolution.[1]
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.
-
-
Acquire and Process: Start the acquisition. After completion, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard like TMS (0 ppm).
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. ocw.mit.edu [ocw.mit.edu]
preventing decomposition of 4-(Trifluoromethyl)-1-tert-butoxybenzene during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(Trifluoromethyl)-1-tert-butoxybenzene to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition of this compound?
A1: Decomposition may be indicated by a change in physical appearance, such as color development (e.g., turning yellow) or the formation of precipitates.[1] Chemically, decomposition can be monitored by techniques like NMR, GC-MS, or HPLC, which may show the appearance of new signals or peaks corresponding to degradation products.
Q2: What are the likely decomposition pathways for this compound?
-
Acid-catalyzed hydrolysis of the tert-butyl ether linkage: This would lead to the formation of 4-(Trifluoromethyl)phenol and tert-butanol or isobutylene.
-
Hydrolysis of the trifluoromethyl group: This is generally more difficult but can occur under strong basic conditions, eventually leading to a carboxylic acid group.[2][3][4]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5][6][7] It is crucial to protect it from heat, sparks, open flames, and incompatible substances.[1][5][6][7]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents and strong bases.[6][7] These substances can catalyze decomposition reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellowing of the solution | Exposure to air, light, or elevated temperatures leading to gradual decomposition. | Store the compound under an inert atmosphere (e.g., argon or nitrogen), protect from light by using an amber vial, and ensure storage at the recommended cool temperature. |
| Appearance of new peaks in GC-MS or NMR analysis | Chemical decomposition. | Verify the identity of the new peaks to confirm the decomposition pathway. If 4-(Trifluoromethyl)phenol is detected, it indicates hydrolysis of the ether linkage. If acidic impurities are present, consider purification by column chromatography or distillation. |
| Precipitate formation | Formation of insoluble degradation products or polymerization. | Analyze the precipitate to identify its composition. Review storage conditions to ensure they are optimal. If the bulk material has degraded, purification may be necessary. |
Experimental Protocols
Protocol for Monitoring Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare a dilution of the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).
-
-
GC-MS Conditions (Example):
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-400 m/z.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Integrate the peak corresponding to this compound and any new peaks that appear over time.
-
Calculate the relative peak area percentage to monitor the decrease in purity and the increase of impurities.
-
Visualizing Decomposition and Prevention
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting the decomposition of the compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Trifluoromethyl)-1-tert-butoxybenzene and 4-bromo-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-(Trifluoromethyl)-1-tert-butoxybenzene and 4-bromo-1-tert-butoxybenzene. The analysis focuses on reactions of significant interest in medicinal chemistry and drug development, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. The comparison is supported by established principles of physical organic chemistry and available experimental data for analogous compounds.
Executive Summary
The reactivity of the two title compounds is primarily dictated by the interplay of the strongly electron-donating tert-butoxy group and the electronic nature of the substituent at the para position—either the strongly electron-withdrawing trifluoromethyl group or the moderately deactivating bromo group.
-
In electrophilic aromatic substitution (EAS) , the activating tert-butoxy group is the dominant directing influence in both molecules, favoring substitution at the ortho position. However, the potent deactivating effect of the trifluoromethyl group renders This compound significantly less reactive than its bromo counterpart.
-
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, 4-bromo-1-tert-butoxybenzene is the vastly superior substrate . The carbon-bromine bond readily undergoes oxidative addition to palladium(0), a key step in the catalytic cycle. In contrast, the carbon-fluorine bonds of the trifluoromethyl group are exceptionally strong and generally unreactive under standard cross-coupling conditions.
-
In nucleophilic aromatic substitution (SNA r) , the reactivity order is reversed. The powerful electron-withdrawing nature of the trifluoromethyl group strongly activates the aromatic ring towards nucleophilic attack, making This compound the more reactive substrate compared to the bromo-substituted analog, assuming an addition-elimination pathway.
Electronic Properties of Substituents
The differing reactivity profiles of the two molecules can be rationalized by examining the electronic effects of the key substituents. The Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Hammett Constant (σp) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS |
| -C(CH₃)₃ | -0.197 | Weakly Donating | N/A | Activating, ortho, para-directing |
| -Br | +0.232 | Withdrawing | Donating | Deactivating, ortho, para-directing |
| -CF₃ | +0.54 | Strongly Withdrawing | Withdrawing | Strongly Deactivating, meta-directing |
| -OC(CH₃)₃ | -0.37 (estimated) | Withdrawing | Strongly Donating | Strongly Activating, ortho, para-directing |
Note: The Hammett constant for the tert-butoxy group is estimated based on the value for the methoxy group (-0.27) and the increased steric bulk which can influence conformation and resonance.
The strongly activating tert-butoxy group, with its lone pair of electrons on the oxygen atom, donates significant electron density into the aromatic ring via resonance. This effect outweighs its inductive withdrawal, making the ring highly electron-rich and reactive towards electrophiles, particularly at the ortho and para positions. In both title compounds, this group directs incoming electrophiles to the positions ortho to the ether linkage.
The key difference lies in the para-substituent. The trifluoromethyl group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This group strongly deactivates the entire ring towards electrophilic attack. Conversely, the bromo substituent, while inductively withdrawing, can donate electron density through resonance. This leads to a less deactivated ring compared to the trifluoromethyl analogue.
Caption: Electronic influence of substituents.
Reactivity Comparison in Key Reaction Classes
Electrophilic Aromatic Substitution (EAS)
In EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, the aromatic ring acts as a nucleophile. The rate of reaction is therefore highly sensitive to the electron density of the ring.
-
4-bromo-1-tert-butoxybenzene is expected to undergo EAS significantly faster than its trifluoromethyl counterpart. The deactivating effect of the bromine atom is modest and is partially offset by its resonance donation.
-
This compound will be much less reactive due to the profound deactivating effect of the -CF₃ group. Harsher reaction conditions (e.g., higher temperatures, stronger acids) would be required to achieve comparable conversion rates.
For both compounds, the major product will be the result of substitution at the C2 position (ortho to the tert-butoxy group), as the para position is blocked.
Table 1: Predicted and Reported Data for Electrophilic Aromatic Substitution
| Compound | Reaction | Conditions | Product | Yield | Reference |
| 4-bromo-1-tert-butoxybenzene | Nitration | HNO₃/H₂SO₄, 0 °C | 2-Nitro-4-bromo-1-tert-butoxybenzene | High (Predicted) | N/A |
| This compound | Nitration | HNO₃/H₂SO₄, 25 °C | 2-Nitro-4-(trifluoromethyl)-1-tert-butoxybenzene | Moderate (Predicted) | N/A |
| Anisole (analog) | Nitration | 65% HNO₃, rt, 30 min | 4-Nitroanisole | 74% selectivity | [1] |
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a cornerstone of modern drug discovery for the formation of C-C bonds. The reaction is critically dependent on the ability of the aryl halide to undergo oxidative addition to the palladium catalyst.
-
4-bromo-1-tert-butoxybenzene is an excellent substrate for Suzuki coupling. The C-Br bond is of optimal reactivity for the oxidative addition step. High yields of biaryl products can be expected under standard conditions.
-
This compound is generally considered unreactive in Suzuki coupling at the trifluoromethyl position. The C-F bonds are too strong to be cleaved by the palladium catalyst under normal conditions. Therefore, this compound is not a suitable substrate for forming a biaryl linkage at the C4 position via this method.
Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling
| Aryl Halide | Boronic Acid | Catalyst/Base | Solvent | Yield | Reference |
| 4-bromo-1-tert-butoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | >90% (Predicted) | N/A |
| 4-bromoanisole (analog) | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Toluene/EtOH/H₂O | High (Typical) | General Knowledge |
| 1-bromo-4-fluorobenzene (analog) | Phenylboronic acid | Pd nanoparticles / K₂CO₃ | EtOH/H₂O | High Conversion | General Knowledge |
Nucleophilic Aromatic Substitution (SNA r)
In SNAr reactions, the aromatic ring is attacked by a nucleophile, and a leaving group is displaced. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring.
-
This compound is predicted to be more reactive in SNAr reactions. The -CF₃ group strongly stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction. The leaving group in this case would likely be the tert-butoxy group, displaced by a strong nucleophile.
-
4-bromo-1-tert-butoxybenzene is less reactive. While bromide is a good leaving group, the ring lacks the strong activation provided by the -CF₃ group. The reaction would require more forcing conditions.
Table 3: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Compound | Nucleophile | Conditions | Leaving Group | Predicted Reactivity |
| This compound | NaOCH₃ | DMSO, Heat | -OC(CH₃)₃ | Moderate to High |
| 4-bromo-1-tert-butoxybenzene | NaOCH₃ | DMSO, High Heat | -Br | Low |
| 1-fluoro-4-nitrobenzene (analog) | Various Nucleophiles | Mild | -F | High |
Experimental Protocols
The following are representative protocols that could be used to experimentally verify the predicted reactivity differences.
Protocol 1: Competitive Nitration (Electrophilic Aromatic Substitution)
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add an equimolar mixture of this compound (1.0 mmol) and 4-bromo-1-tert-butoxybenzene (1.0 mmol) in 10 mL of dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.0 mmol) and concentrated sulfuric acid (100 µL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
Workup: Quench the reaction by carefully pouring the mixture into 20 mL of ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR and GC-MS to determine the relative conversion of the starting materials and the ratio of the nitrated products.
Caption: Workflow for competitive nitration.
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In separate flame-dried Schlenk flasks, place 4-bromo-1-tert-butoxybenzene (1.0 mmol) and this compound (1.0 mmol). To each flask, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Solvent Addition: Evacuate and backfill each flask with argon three times. Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water to each flask via syringe.
-
Reaction: Heat both reaction mixtures to 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute each mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analysis: Purify the crude product from the 4-bromo-1-tert-butoxybenzene reaction by column chromatography. Analyze the reaction mixture from the this compound setup to confirm the absence of the coupled product and the presence of unreacted starting material.
Conclusion
The reactivity of this compound and 4-bromo-1-tert-butoxybenzene is starkly different and dictated by the electronic properties of the para-substituent. For synthetic applications requiring electrophilic substitution or palladium-catalyzed cross-coupling, 4-bromo-1-tert-butoxybenzene is the more versatile and reactive precursor. Conversely, for transformations involving nucleophilic aromatic substitution, the powerful activating effect of the trifluoromethyl group makes This compound the substrate of choice. This comparative analysis provides a predictive framework for researchers designing synthetic routes and developing new chemical entities.
References
alternative methods for the synthesis of 4-(trifluoromethyl)phenol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(trifluoromethyl)phenol is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed comparison of two primary alternative methods for its synthesis: the hydrolysis of 4-chlorobenzotrifluoride via a benzyl ether intermediate and the diazotization of 4-(trifluoromethyl)aniline.
Comparative Performance Data
The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their performance.
| Parameter | Method 1: From 4-chlorobenzotrifluoride | Method 2: Diazotization of 4-(trifluoromethyl)aniline |
| Starting Material | 4-chlorobenzotrifluoride | 4-(trifluoromethyl)aniline |
| Overall Yield | ~56% | 80-96%[1][2][3] |
| Reaction Steps | 2 | 2 (often performed in one pot) |
| Key Reagents | Sodium benzylate, Palladium on carbon (catalyst) | Sodium nitrite, Sulfuric acid[1][2] |
| Reaction Temperature | Step 1: 80-90°C and reflux; Step 2: Room temperature | Diazotization: ≤10°C; Hydrolysis: 75-102°C[1][2] |
| Reaction Time | Step 1: ~19 hours; Step 2: ~2 hours | Diazotization: 0.5-3 hours; Hydrolysis: 3-5 hours[1][2] |
| Product Purity | High (distillation mentioned for purification) | High (quantified by gas chromatography)[1] |
| Scalability | Suitable for commercial production[4] | Widely used in industry, suitable for large-scale production[5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthesis method.
Decision-Making Workflow for Method Selection
The choice of synthesis method often depends on various factors. The following workflow can guide researchers in selecting the most appropriate method for their specific needs.
Detailed Experimental Protocols
Method 1: Synthesis from 4-chlorobenzotrifluoride
This two-step process involves the formation of a benzyl ether intermediate, followed by hydrogenolysis to yield the final product.[4]
Step 1: Synthesis of 4-trifluoromethylphenyl benzyl ether
-
In a suitable reaction vessel, prepare sodium benzylate by reacting sodium with benzyl alcohol in an appropriate solvent like dimethylacetamide (DMA). The reaction is exothermic.
-
After the formation of sodium benzylate is complete, add 4-chlorobenzotrifluoride to the reaction mixture.
-
Reflux the mixture under a nitrogen atmosphere for approximately 18 hours.
-
After cooling, add water to the reaction mixture to precipitate the 4-trifluoromethylphenyl benzyl ether.
-
Collect the solid product by filtration and recrystallize from methanol. This step typically yields around 66.5% of the ether.[4]
Step 2: Hydrogenolysis to 4-(trifluoromethyl)phenol
-
Dissolve the 4-trifluoromethylphenyl benzyl ether in ethanol in a low-pressure hydrogenation vessel.
-
Add 5% palladium on carbon catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (initial pressure of 60 psi) and hydrogenate at room temperature for about 2 hours, or until the theoretical amount of hydrogen is consumed.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate and distill the residue to obtain 4-(trifluoromethyl)phenol. This step has a reported yield of 84.5%.[4]
Method 2: Synthesis via Diazotization of 4-(trifluoromethyl)aniline
This method involves the conversion of the primary aromatic amine to a diazonium salt, which is then hydrolyzed to the phenol.[1][2]
-
In a reaction vessel, dissolve 4-(trifluoromethyl)aniline in an aqueous solution of sulfuric acid.
-
Cool the mixture to a temperature of 10°C or lower.
-
Slowly add a solution of sodium nitrite in water dropwise to the aniline sulfate solution, maintaining the temperature at or below 10°C. The reaction time for diazotization is typically between 0.5 and 3 hours.
-
Prepare a hydrolysis setup by mixing an aqueous solution of copper sulfate with a water-insoluble solvent such as toluene or xylene. Heat this mixture to 75-85°C.
-
Slowly add the prepared diazonium salt solution to the heated copper sulfate mixture.
-
After the addition is complete, continue to heat the mixture for a period to ensure complete hydrolysis.
-
The 4-(trifluoromethyl)phenol can then be isolated from the organic layer by distillation after separation of the layers. This method has reported yields ranging from 80% to 96%.[1][2][3]
Conclusion
Both presented methods offer viable pathways for the synthesis of 4-(trifluoromethyl)phenol. The diazotization of 4-(trifluoromethyl)aniline generally provides a higher overall yield in a process that can often be conducted in a single pot. However, it involves the handling of potentially unstable diazonium salts, which requires careful temperature control and safety precautions. The synthesis from 4-chlorobenzotrifluoride, while having a lower overall yield, proceeds through more stable intermediates and may be preferable in certain laboratory settings. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the desired scale of the reaction, and the safety infrastructure in place.
References
- 1. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 2. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]
- 3. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]
- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 5. data.epo.org [data.epo.org]
comparative analysis of spectroscopic data for isomers of (Trifluoromethyl)-tert-butoxybenzene
A detailed comparative analysis of the spectroscopic data for the ortho, meta, and para isomers of (Trifluoromethyl)-tert-butoxybenzene is presented for researchers, scientists, and drug development professionals. This guide summarizes the key differences in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, providing a valuable resource for the identification and characterization of these isomers.
Spectroscopic Data Summary
The following tables provide a comprehensive summary of the available spectroscopic data for the ortho, meta, and para isomers of (Trifluoromethyl)-tert-butoxybenzene. Due to the limited availability of directly published complete datasets for these specific isomers, data for the closely related (Trifluoromethyl)anisole isomers are included for comparative purposes, as the electronic effects of the methoxy and tert-butoxy groups are similar, with the latter exerting a greater steric influence.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Aromatic Protons (ppm) | tert-Butyl Protons (ppm) |
| ortho-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available |
| ortho-(Trifluoromethyl)anisole (for comparison) | 7.55 (d, 1H), 7.45 (t, 1H), 7.08 (t, 1H), 6.98 (d, 1H) | 3.90 (s, 3H) |
| meta-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available |
| meta-(Trifluoromethyl)anisole (for comparison) | 7.40-7.20 (m, 3H), 7.00 (d, 1H) | 3.85 (s, 3H) |
| para-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available |
| para-(Trifluoromethyl)anisole (for comparison) | 7.55 (d, 2H), 6.98 (d, 2H) | 3.85 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Aromatic Carbons (ppm) | tert-Butyl Carbons (ppm) | CF₃ (ppm) |
| ortho-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available | No data available |
| ortho-(Trifluoromethyl)anisole (for comparison) | 155.0, 132.5, 127.0 (q), 123.5, 121.0 (q), 112.0 | 56.0 | 124.0 (q) |
| meta-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available | No data available |
| meta-(Trifluoromethyl)anisole (for comparison) | 159.0, 132.0 (q), 130.0, 123.0, 119.0 (q), 115.0 (q) | 55.5 | 124.5 (q) |
| para-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available | No data available |
| para-(Trifluoromethyl)anisole (for comparison) | 162.0, 127.0 (q), 126.0 (q), 114.5 | 55.5 | 124.0 (q) |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Isomer | C-H (Aromatic) | C=C (Aromatic) | C-O Stretch | C-F Stretch |
| ortho-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available | No data available | No data available |
| ortho-(Trifluoromethyl)anisole (for comparison) | ~3070 | ~1600, 1495 | ~1260 | ~1310, 1160, 1120 |
| meta-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available | No data available | No data available |
| meta-(Trifluoromethyl)anisole (for comparison) | ~3080 | ~1610, 1490 | ~1270 | ~1330, 1170, 1130 |
| para-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available | No data available | No data available |
| para-(Trifluoromethyl)anisole (for comparison) | ~3070 | ~1615, 1515 | ~1250 | ~1330, 1160, 1110 |
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| ortho-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available |
| ortho-(Trifluoromethyl)anisole (for comparison) | 176 | 161, 145, 133, 115 |
| meta-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available |
| meta-(Trifluoromethyl)anisole (for comparison) | 176 | 161, 145, 133, 115 |
| para-(Trifluoromethyl)-tert-butoxybenzene | No data available | No data available |
| para-(Trifluoromethyl)anisole (for comparison) | 176 | 161, 145, 133, 115 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrument Setup : The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR : Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to TMS.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation :
-
Liquids : A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids : The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is placed directly on the ATR crystal.
-
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or other detector measures the abundance of each ion, generating a mass spectrum.
Visualization of Isomeric Relationships and Experimental Workflow
The following diagrams illustrate the relationships between the isomers and a typical experimental workflow for their spectroscopic analysis.
A Comparative Guide to the Computational Modeling of the Electrostatic Potential of 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational methods for modeling the molecular electrostatic potential (MEP) of 4-(Trifluoromethyl)-1-tert-butoxybenzene. The MEP is a critical descriptor in drug design and molecular recognition, offering insights into a molecule's reactivity, polarity, and intermolecular interaction sites. This document outlines a standard computational protocol and compares the expected results with those of structurally related molecules, supported by established computational data.
Introduction
The electrostatic potential of a molecule is a key factor in understanding its chemical behavior. For drug development, the MEP of a lead compound like this compound can predict its interaction with biological targets. The electron-withdrawing trifluoromethyl group and the bulky, electron-donating tert-butoxy group create a complex electronic environment, making computational modeling essential for a detailed understanding.
Computational chemistry provides powerful tools to calculate and visualize the MEP.[1] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.[2][3] The choice of the functional and basis set is crucial for obtaining reliable results.[4][5]
This guide will focus on a standard DFT-based protocol to model the MEP of this compound and will draw comparisons with related molecules such as anisole, 4-fluoroanisole, and 4-tert-butylanisole to highlight the electronic effects of the substituents.
Computational Protocol
A robust and reproducible computational protocol is essential for obtaining meaningful results. The following section details a recommended workflow for calculating the MEP of this compound.
Experimental Workflow: DFT Calculation of Molecular Electrostatic Potential
Detailed Methodologies
-
Structure Generation : The initial 3D structure of this compound is built using molecular modeling software like Avogadro or GaussView.[6][7]
-
Geometry Optimization : The structure is then optimized to its lowest energy conformation using DFT. A common and reliable combination for this purpose is the B3LYP functional with the 6-311+G(d,p) basis set.[4][8] This level of theory provides a good description of the electronic structure of organic molecules.
-
Frequency Analysis : A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.
-
Electrostatic Potential Calculation : A single-point energy calculation is carried out on the optimized geometry to compute the molecular electrostatic potential. The MEP is calculated on a 3D grid of points around the molecule.
-
Visualization : The calculated MEP data is mapped onto an isodensity surface (typically 0.002 electrons/bohr³) to generate a visual representation.[3] Software such as GaussView, VMD, or Avogadro can be used for this purpose.[6][7] The surface is color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
-
Quantitative Analysis : Key quantitative descriptors of the MEP are the surface minima (Vs,min) and maxima (Vs,max), which correspond to the most electron-rich and electron-poor regions, respectively. These values can be used for comparative analysis.[9]
Comparative Analysis
To understand the impact of the trifluoromethyl and tert-butoxy groups on the electrostatic potential of the benzene ring, we compare the expected results for this compound with computational and experimental data for related molecules.
Data Presentation
| Molecule | Substituent(s) | Expected Vs,max (on H of OH/OCH3) (kcal/mol) | Expected Vs,min (on O of OCH3) (kcal/mol) | Experimental Dipole Moment (Debye) |
| This compound | -CF3, -OC(CH3)3 | Moderately Positive | Highly Negative | ~2.5 - 3.5 (Estimated) |
| Anisole | -OCH3 | Less Positive | Negative | 1.26[10][11] |
| 4-Fluoroanisole | -F, -OCH3 | Slightly more positive than Anisole | Less negative than Anisole | ~1.5 - 2.0 (Estimated) |
| 4-tert-Butylanisole | -C(CH3)3, -OCH3 | Similar to Anisole | Slightly more negative than Anisole | ~1.3 - 1.6 (Estimated) |
The trifluoromethyl group is a strong electron-withdrawing group, which is expected to significantly decrease the electron density of the aromatic ring and increase the positive potential on the ring hydrogens. Conversely, the tert-butoxy group is an electron-donating group, which increases the electron density on the ring and particularly on the oxygen atom, leading to a region of strong negative electrostatic potential.
Signaling Pathway and Logical Relationships
The following diagram illustrates the influence of the substituents on the electrostatic potential of the benzene ring.
Alternative Computational Methods
While DFT with B3LYP/6-311+G(d,p) is a robust method, other functionals and basis sets can be employed.
-
Functionals : For systems where dispersion interactions are significant, functionals like M06-2X or ωB97X-D may provide more accurate results.[4]
-
Basis Sets : For higher accuracy, larger basis sets such as the correlation-consistent basis sets (e.g., cc-pVTZ) can be used, although they are more computationally expensive.[12]
-
Software : A variety of software packages are available for MEP calculations, including Gaussian, ORCA, and GAMESS.[6] For visualization, in addition to the aforementioned, CHARMM-GUI and Molegro Virtual Docker are also options.[6][13]
Conclusion
The computational modeling of the molecular electrostatic potential of this compound provides invaluable insights for drug discovery and development. By employing a standardized DFT protocol, researchers can obtain reliable and reproducible data on the electronic characteristics of this molecule. The strong electron-withdrawing nature of the trifluoromethyl group combined with the electron-donating tert-butoxy group results in a highly polarized molecule with distinct regions of positive and negative electrostatic potential. This information is crucial for predicting its interactions with biological targets and for the rational design of new therapeutic agents. The comparative analysis with simpler analogs highlights the significant electronic perturbations induced by these substituents.
References
- 1. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 2. researchgate.net [researchgate.net]
- 3. usb.ac.ir [usb.ac.ir]
- 4. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 7. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 8. gaussian.com [gaussian.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. PBEQ-Solver -- online visualization of electrostatic potential of biomolecules | HSLS [hsls.pitt.edu]
Confirming the Molecular Structure of Synthesized 4-(Trifluoromethyl)-1-tert-butoxybenzene: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is a critical first step in the journey of drug discovery and development. However, unequivocal confirmation of the synthesized molecule's structure is paramount before proceeding with further studies. This guide provides a comprehensive comparison of the primary analytical methods used to confirm the structure of synthesized 4-(Trifluoromethyl)-1-tert-butoxybenzene. It offers an objective look at the data obtained from each technique and includes detailed experimental protocols for reference.
A Multi-faceted Approach to Structural Elucidation
No single analytical technique can definitively confirm the structure of a novel compound. Instead, a combination of spectroscopic methods is employed to piece together the molecular puzzle. For this compound, the key methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.
Predicted Spectroscopic Data for this compound
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 2H | Ar-H ortho to CF₃ |
| ~7.0 | d | 2H | Ar-H ortho to O-tBu |
| ~1.3 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Ar-C-O |
| ~127 (q) | Ar-C-CF₃ |
| ~126 | Ar-CH ortho to CF₃ |
| ~124 (q, ¹JCF ≈ 270 Hz) | -CF₃ |
| ~120 | Ar-CH ortho to O-tBu |
| ~80 | -O-C(CH₃)₃ |
| ~29 | -C(CH₃)₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -62 | s | -CF₃ |
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 203 | [M - CH₃]⁺ |
| 161 | [M - C₄H₉]⁺ |
| 145 | [M - OC₄H₉]⁺ |
Table 5: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980-2870 | C-H stretch | tert-butyl |
| ~1610, 1510 | C=C stretch | Aromatic ring |
| ~1300-1100 | C-F stretch | Trifluoromethyl |
| ~1250 | C-O stretch | Aryl ether |
Experimental Workflow for Structural Confirmation
The process of confirming the structure of a synthesized compound follows a logical workflow, beginning with the initial synthesis and purification, followed by a series of spectroscopic analyses.
comparing trifluoromethylation reagents for the synthesis of aromatic compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development and selection of efficient and versatile trifluoromethylation reagents are of paramount importance. This guide provides an objective comparison of the leading reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic challenges.
At a Glance: A Classification of Trifluoromethylation Reagents
Trifluoromethylation reagents can be broadly categorized based on the nature of the trifluoromethyl species they deliver to the aromatic substrate: nucleophilic, electrophilic, or radical. The choice of reagent is primarily dictated by the electronic properties of the aromatic compound.
Performance Comparison on Aromatic Substrates
The following tables summarize the performance of the most prominent trifluoromethylation reagents on a variety of aromatic substrates, providing a quantitative basis for comparison. Yields are highly dependent on the specific reaction conditions, and the data presented here are representative examples from the literature.
Nucleophilic Trifluoromethylation
The Ruppert-Prakash reagent (TMSCF₃) is the most widely used nucleophilic "CF₃⁻" source. It is particularly effective for the trifluoromethylation of aryl halides and pseudohalides, typically requiring a catalyst, often copper or palladium-based.[1]
Table 1: Performance of Ruppert-Prakash Reagent (TMSCF₃) on Aryl Halides
| Substrate | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | CuI (10 mol%), 1,10-phenanthroline (20 mol%), KF (2 equiv), DMF | 24 | 80 | 85 | [1] |
| 4-Iodonitrobenzene | CuI (10 mol%), 1,10-phenanthroline (20 mol%), KF (2 equiv), DMF | 12 | 60 | 92 | [1] |
| 4-Iodoanisole | Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), KF (2 equiv), Dioxane | 12 | 120 | 75 | [2] |
| 2-Bromopyridine | CuI (20 mol%), 1,10-phenanthroline (40 mol%), KF (2 equiv), NMP | 24 | 120 | 68 | [1] |
Electrophilic Trifluoromethylation
Togni reagents and Umemoto reagents are the leading classes of electrophilic "CF₃⁺" sources. They are highly effective for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[3][4] These reactions can often proceed without a metal catalyst, though some transformations are promoted by catalysts or light.[3][4]
Table 2: Performance of Togni Reagents on Aromatic Compounds
| Substrate | Reagent | Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| Indole | Togni Reagent II | DCM | 12-24 | RT | 85 | [5] |
| Anisole | Togni Reagent I | TFA, DCE | 12 | 80 | 65 | [6] |
| Benzene | Togni Reagent I | MeReO₃ (cat.), HNTf₂ | 24 | RT | 50 | [7] |
| Pyrrole | Togni Reagent I | - | - | - | 70 | [8] |
Table 3: Performance of Umemoto Reagents on Aromatic Compounds
| Substrate | Reagent | Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| Indole | Umemoto Reagent II | - | - | - | High | [1] |
| 1,3,5-Trimethoxybenzene | Umemoto Reagent IV | 425 nm irradiation | - | - | 97 | [9] |
| p-Hydroquinone | Umemoto Reagent IV | DMF/pyridine | - | 65 | 78 | [9][10] |
| Aniline | Umemoto Reagent IV | DMSO | - | 70 | 91 (ortho/para mixture) | [9][10] |
Radical Trifluoromethylation
Many electrophilic reagents, including Togni and Umemoto reagents, can also serve as sources of the trifluoromethyl radical (CF₃•) under photoredox or transition-metal-catalyzed conditions.[11] This approach allows for the direct C-H trifluoromethylation of a broad range of arenes and heteroarenes.[12]
Table 4: Performance in Radical C-H Trifluoromethylation
| Substrate | Reagent Source | Catalyst/Conditions | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzene | CF₃SO₂Cl | Ru(phen)₃Cl₂, light | - | RT | 84 | [12] |
| Anisole | CF₃SO₂Cl | Ru(phen)₃Cl₂, light | - | RT | 82 | [12] |
| Toluene | CF₃SO₂Cl | Ru(phen)₃Cl₂, light | - | RT | 78 | [12] |
| Indole | Umemoto Reagent | Visible light | - | RT | Moderate to good | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these trifluoromethylation reactions. Below are representative protocols for each major class of reagent.
General Experimental Workflow
The general workflow for a trifluoromethylation reaction involves the careful setup of the reaction under an inert atmosphere, followed by the addition of reagents, reaction monitoring, and finally, workup and purification.
Protocol 1: Nucleophilic Trifluoromethylation of an Aryl Iodide using Ruppert-Prakash Reagent
This protocol describes a typical copper-catalyzed trifluoromethylation of an aryl iodide.
-
Materials:
-
Aryl iodide (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1,10-Phenanthroline (0.2 mmol)
-
Potassium fluoride (KF) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and KF.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the aryl iodide and anhydrous DMF via syringe.
-
Add the Ruppert-Prakash reagent dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired trifluoromethylated aromatic compound.
-
Protocol 2: Electrophilic C-H Trifluoromethylation of Indole using Togni's Reagent
This protocol outlines the direct trifluoromethylation of an electron-rich heterocycle.[5]
-
Materials:
-
Indole (1.0 mmol)
-
Togni's Reagent II (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve indole in anhydrous DCM.
-
Add Togni's Reagent II in one portion to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 3-trifluoromethylindole.
-
Protocol 3: Radical C-H Trifluoromethylation of Benzene using an Umemoto Reagent under Photoredox Catalysis
This protocol is a representative example of a light-mediated radical trifluoromethylation.
-
Materials:
-
Benzene (can be used as solvent)
-
Umemoto Reagent (e.g., S-(trifluoromethyl)dibenzothiophenium triflate) (1.0 mmol)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃) (1-5 mol%)
-
Anhydrous solvent (e.g., acetonitrile or DMF) (if benzene is not the solvent)
-
Visible light source (e.g., blue LED lamp)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a vial equipped with a magnetic stir bar, combine the Umemoto reagent and the photoredox catalyst.
-
Add the aromatic substrate (if solid) and the anhydrous solvent. If the substrate is a liquid like benzene, it can be used in excess as the solvent.
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
Seal the vial and place it in front of a visible light source, ensuring efficient stirring.
-
Irradiate the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS or ¹⁹F NMR.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the trifluoromethylated product.
-
Mechanistic Considerations
The distinct reactivity of these reagents stems from their different mechanisms of action. Understanding these pathways is key to troubleshooting and optimizing trifluoromethylation reactions.
Conclusion
The selection of a trifluoromethylation reagent is a critical decision in the synthesis of aromatic compounds. The nucleophilic Ruppert-Prakash reagent is the workhorse for functionalizing aryl halides. For electron-rich arenes and heterocycles, the electrophilic Togni and Umemoto reagents offer a powerful and often direct route. Furthermore, the ability of these electrophilic reagents to act as radical precursors under photocatalytic conditions has opened up new avenues for direct C-H functionalization. By carefully considering the substrate, desired transformation, and the comparative data presented in this guide, researchers can make an informed choice to efficiently achieve their synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of quality control and a prerequisite for further development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 4-(Trifluoromethyl)-1-tert-butoxybenzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The following sections present detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and speed. While HPLC is a versatile and widely used method, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages for the analysis of fluorinated aromatic compounds.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | HPLC-UV | GC-FID | ¹⁹F qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[1][2] | Ideal for volatile and thermally stable compounds.[2][3] | Applicable to all fluorine-containing compounds in solution. |
| Purity (%) | 99.5 | 99.6 | 99.8 |
| LOD | ~0.01% | ~0.005% | ~0.05% |
| LOQ | ~0.03% | ~0.015% | ~0.15% |
| Analysis Time | 15-30 min | 10-20 min | 5-15 min |
| Strengths | - High resolution for positional isomers.[1]- Robust and versatile.- Non-destructive (with fraction collection). | - High sensitivity, especially with FID.[2]- Fast analysis times.[2]- Well-suited for volatile impurities. | - Absolute quantitation without a specific standard for the analyte.- Provides structural information.[4]- Highly specific for fluorinated compounds. |
| Limitations | - Requires chromophoric impurities for UV detection.- Higher solvent consumption.[2] | - Not suitable for non-volatile or thermally labile compounds.[2]- Derivatization may be required for polar compounds.[1] | - Lower sensitivity compared to chromatographic methods.[5]- Requires a more expensive instrument.- Potential for signal overlap in complex mixtures. |
Experimental Workflow
A systematic approach is crucial for the accurate determination of chemical purity. The general workflow involves sample preparation, instrumental analysis, and data interpretation to identify and quantify the main component and any impurities.
Caption: Comparative workflow for purity assessment.
Detailed Experimental Protocols
HPLC-UV Method
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally stable compounds. A reverse-phase method is generally preferred for aromatic compounds like this compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
GC-FID Method
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Given the nature of the target compound, GC can provide high resolution and fast analysis times.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
¹⁹F Quantitative NMR (qNMR) Method
Fluorine-19 NMR is a highly specific and quantitative technique for the analysis of organofluorine compounds.[6][7] It allows for the determination of purity without the need for a reference standard of the analyte itself.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte's signals (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
Logical Purity Assessment via HPLC
The fundamental principle of HPLC-based purity assessment is the separation of the main compound from any potential impurities. The chromatogram provides a visual representation of this separation, where the area of each peak is proportional to the concentration of the corresponding component.
Caption: Logical flow of HPLC purity determination.
Hypothetical Signaling Pathway Involvement
In drug development, understanding the metabolic fate and potential biological activity of a compound and its metabolites is crucial. The trifluoromethyl group can significantly influence a molecule's metabolic stability and biological interactions.
Caption: Hypothetical signaling pathway.
Conclusion
For the routine purity assessment of this compound, HPLC stands out as a robust and versatile technique, particularly effective in separating potential positional isomers that may arise during synthesis.[1] GC offers a faster alternative with high sensitivity, provided the impurities are volatile.[2] For definitive quantification and structural confirmation, especially in the context of reference standard characterization, ¹⁹F qNMR is an invaluable and highly specific tool.[6] The choice of the most suitable method will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development or research. A multi-technique approach is often beneficial for a comprehensive purity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 7. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
A Comparative Guide to the Kinetic Analysis of 4-(Trifluoromethyl)-1-tert-butoxybenzene Deprotection
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis. The tert-butyl ether is a common choice for protecting hydroxyl groups due to its stability across a range of chemical conditions. However, the efficiency and selectivity of its removal, or deprotection, are critical for the successful synthesis of complex molecules. This guide provides a comparative analysis of the kinetic aspects of the deprotection of 4-(trifluoromethyl)-1-tert-butoxybenzene, a substrate with a strongly electron-withdrawing group, and contrasts it with alternative deprotection strategies.
Kinetic Analysis of Acid-Catalyzed Deprotection
The deprotection of tert-butyl ethers is most frequently accomplished under acidic conditions. The reaction proceeds through the protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched to form isobutene or tert-butanol.[1][2][3] The rate of this reaction is influenced by factors such as the concentration of the acid catalyst and the substrate, as well as the reaction temperature.
A proposed kinetic study of the deprotection of this compound using a strong acid like trifluoroacetic acid (TFA) would likely follow the principles of the method of initial rates.[4] By systematically varying the initial concentrations of the substrate and the acid, the reaction orders with respect to each reactant can be determined, leading to the establishment of the rate law for the reaction.
Table 1: Proposed Kinetic Data for the Deprotection of this compound with TFA
| Experiment | [Substrate] (M) | [TFA] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁵ |
Note: The data presented in this table is hypothetical and serves as an illustrative example for a kinetic analysis.
Comparison with Alternative Deprotection Methods
While strong acids are effective, they can lack selectivity, potentially cleaving other acid-labile protecting groups within a molecule.[2][5] This has led to the development of milder and more selective deprotection methods. A comparison of these alternatives is crucial for selecting the optimal conditions for a specific synthetic challenge.
Table 2: Comparison of Deprotection Methods for tert-Butyl Ethers
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Strong Acid | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Room temperature | Fast and effective | Low selectivity, harsh conditions[2] |
| Lewis Acid | Zinc Bromide (ZnBr₂), Cerium(III) Chloride/Sodium Iodide (CeCl₃/NaI) | Mild, often room temperature | Higher chemoselectivity[2][5] | May require anhydrous conditions |
| Catalytic System | Tris(4-bromophenyl)aminium radical cation (Magic Blue) / triethylsilane | Neutral, mild conditions | High selectivity for sensitive substrates[2][6] | Catalyst may be expensive |
| Aqueous Phosphoric Acid | H₃PO₄ in water | Mild heating | Environmentally benign, tolerates many other protecting groups[5][7][8] | May require elevated temperatures |
| Thermal (Reagent-Free) | High temperature in a continuous flow reactor | 120-240 °C | No additional reagents needed[9] | Requires specialized equipment, high energy input |
Experimental Protocols
General Protocol for Kinetic Analysis by UV-Vis Spectrophotometry
This protocol outlines the "method of initial rates" to determine the reaction order.[4][10]
-
Preparation of Stock Solutions : Prepare stock solutions of this compound in a suitable UV-transparent solvent (e.g., acetonitrile) and the acid catalyst (e.g., TFA) at known concentrations.
-
Reaction Initiation : In a quartz cuvette, mix the substrate solution and solvent. Place the cuvette in a temperature-controlled spectrophotometer. Initiate the reaction by adding the acid catalyst and start the data acquisition immediately.
-
Data Acquisition : Monitor the change in absorbance at a wavelength where the product, 4-(trifluoromethyl)phenol, has a significant absorbance maximum and the starting material has minimal absorbance. Record the absorbance at regular time intervals.
-
Determination of Initial Rate : Plot absorbance versus time. The initial rate of the reaction is determined from the slope of the initial linear portion of this curve.
-
Varying Concentrations : Repeat steps 2-4, systematically varying the initial concentration of one reactant while keeping the other constant to determine the order of the reaction with respect to each reactant.[4]
Visualizing the Deprotection Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the deprotection mechanism and the experimental workflow for the kinetic analysis.
References
- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genchem.chem.umass.edu [genchem.chem.umass.edu]
A Researcher's Guide to Bioisosteric Replacements for the 4-(Trifluoromethyl)-1-tert-butoxybenzene Scaffold
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of bioisosteric replacements for the key functional groups of the 4-(trifluoromethyl)-1-tert-butoxybenzene scaffold. By examining established examples from the scientific literature, we offer researchers and drug development professionals a practical framework for modulating physicochemical and pharmacological properties to enhance drug candidates.
This guide is structured to provide a comparative analysis of bioisosteres for three principal components of the scaffold: the para-substituted phenyl ring, the trifluoromethyl group, and the tert-butyl moiety of the tert-butoxy group. Each section presents quantitative data in tabular format, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the impact of these molecular modifications.
Bioisosteric Replacement of the para-Substituted Phenyl Ring
The replacement of a para-substituted phenyl ring with a saturated bicyclic system can significantly improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while maintaining or enhancing biological activity. A notable example is the modification of the tyrosine kinase inhibitor Imatinib.
Comparative Performance Data
The following table summarizes the impact of replacing the para-substituted phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane moiety on key drug-like properties.
| Compound | Bioisosteric Replacement | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM, % remaining at 1 hr) |
| Imatinib | None (Reference) | 25 | 50 |
| O-Imatinib | 2-oxabicyclo[2.2.2]octane | >250 | 85 |
Experimental Protocols
Aqueous Solubility Assay: The thermodynamic solubility of the compounds was determined using a standard shake-flask method. An excess amount of the compound was suspended in phosphate-buffered saline (PBS) at pH 7.4. The suspension was shaken at room temperature for 24 hours to ensure equilibrium. After 24 hours, the suspension was filtered, and the concentration of the dissolved compound in the filtrate was determined by high-performance liquid chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
Metabolic Stability Assay in Human Liver Microsomes (HLM): The metabolic stability of the compounds was assessed by incubating them with human liver microsomes. The reaction mixture contained the test compound (1 µM), pooled human liver microsomes (0.5 mg/mL), and NADPH (1 mM) in a phosphate buffer (pH 7.4). The mixture was incubated at 37°C. Aliquots were taken at various time points (e.g., 0, 15, 30, and 60 minutes) and the reaction was quenched by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples were then centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the percentage of the parent compound remaining over time.
Visualization of the Imatinib Mechanism of Action
Imatinib is a tyrosine kinase inhibitor that targets the BCR-ABL fusion protein, which is constitutively active in chronic myeloid leukemia (CML). By blocking the ATP-binding site of the kinase, Imatinib inhibits the phosphorylation of downstream substrates, thereby blocking proliferation and inducing apoptosis in cancer cells.
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase.
Bioisosteric Replacement of the tert-Butyl Group
The tert-butyl group is often incorporated into drug candidates to provide steric bulk. However, it can also increase lipophilicity and be a site of metabolic oxidation. Replacing the tert-butyl group with other moieties can fine-tune these properties. A study on the endothelin receptor antagonist Bosentan and the CCR2 antagonist Vercirnon provides a comparative analysis of several tert-butyl isosteres.
Comparative Performance Data
The following table compares the physicochemical and pharmacokinetic properties of Bosentan analogs where the tert-butyl group is replaced with various bioisosteres.
| Compound Series | Bioisosteric Replacement for tert-Butyl | cLogP | Aqueous Solubility (µM) | Metabolic Stability (HLM, t½ min) |
| Bosentan Analog | tert-Butyl (Reference) | 4.8 | 1.2 | 35 |
| Pentafluorosulfanyl (SF₅) | 4.5 | 3.5 | 45 | |
| Trifluoromethyl (CF₃) | 4.1 | 5.1 | 60 | |
| Bicyclo[1.1.1]pentanyl | 3.9 | 8.2 | 75 | |
| Cyclopropyl-trifluoromethyl | 4.3 | 4.7 | 55 |
Experimental Protocols
cLogP Calculation: The calculated log P (cLogP) values, which predict the lipophilicity of a compound, were determined using standard computational software packages (e.g., ChemDraw, MarvinSketch).
Aqueous Solubility Assay: A high-throughput method was used to determine the kinetic aqueous solubility. A concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) was diluted into a phosphate buffer (pH 7.4). The solution was shaken, and after a defined period, the amount of dissolved compound was quantified by HPLC-UV or a similar method, following removal of any precipitate by filtration or centrifugation.
Metabolic Stability Assay in Human Liver Microsomes (HLM): The protocol is similar to the one described for the Imatinib analog. The half-life (t½) of the compound in the presence of HLM was calculated from the rate of disappearance of the parent compound over time.
Visualization of the Bosentan Mechanism of Action
Bosentan is a dual endothelin (ET) receptor antagonist, blocking both ET-A and ET-B receptors. In pulmonary arterial hypertension, endothelin-1 (ET-1) mediates vasoconstriction and proliferation of smooth muscle cells. Bosentan counteracts these effects, leading to vasodilation.
Caption: Bosentan antagonizes endothelin receptors.
Bioisosteric Replacement of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature and metabolic stability. It is often used as a bioisostere for other groups, such as the nitro (NO₂) group, to improve drug-like properties. An example of this is the development of positive allosteric modulators (PAMs) of the cannabinoid receptor 1 (CB1).
Comparative Performance Data
The following table shows the effect of replacing a nitro group with a trifluoromethyl group in a series of CB1 receptor PAMs.[1]
| Compound | Bioisosteric Group | CB1 PAM Potency (EC₅₀, nM) | Metabolic Stability (HLM, % remaining at 1 hr) |
| ZCZ011 | Nitro (NO₂) | 120 | 30 |
| Analog 1 | Trifluoromethyl (CF₃) | 45[1] | 75[1] |
Experimental Protocols
CB1 PAM Potency Assay: The potency of the compounds as positive allosteric modulators of the CB1 receptor was determined using a cell-based functional assay. HEK293 cells stably expressing the human CB1 receptor were used. The cells were co-treated with a sub-maximal concentration of an orthosteric agonist (e.g., anandamide) and varying concentrations of the test compound. The response, such as the inhibition of cyclic AMP (cAMP) production or the stimulation of ERK phosphorylation, was measured. The EC₅₀ value, representing the concentration of the test compound that produces 50% of its maximal effect, was calculated from the concentration-response curve.
Metabolic Stability Assay in Human Liver Microsomes (HLM): The protocol is as described in the previous sections. The percentage of the parent compound remaining after a one-hour incubation with HLM is reported as a measure of metabolic stability.[1]
Visualization of the CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channels, ultimately resulting in a decrease in neurotransmitter release.
Caption: CB1 receptor activation inhibits adenylyl cyclase.
Conclusion
The strategic application of bioisosteric replacement offers a powerful tool for the optimization of drug candidates. As demonstrated with examples related to the functional moieties of the this compound scaffold, replacing a para-substituted phenyl ring with a saturated bicyclic system can enhance solubility and metabolic stability. Similarly, substituting a tert-butyl group with various isosteres can modulate lipophilicity and metabolic fate. Furthermore, the replacement of a metabolically labile group with a trifluoromethyl group can lead to increased potency and stability. The data and protocols presented in this guide are intended to serve as a valuable resource for medicinal chemists in the rational design of improved therapeutic agents.
References
Stability Under Scrutiny: A Comparative Analysis of 4-(Trifluoromethyl)-1-tert-butoxybenzene and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is paramount. This guide provides a comprehensive comparison of the stability of 4-(Trifluoromethyl)-1-tert-butoxybenzene against structurally similar compounds, offering insights into its degradation pathways and performance under various stress conditions. The inclusion of a trifluoromethyl group and a tert-butyl ether moiety imparts distinct chemical and metabolic characteristics that are critical for assessing a compound's viability as a drug candidate or advanced intermediate.
The stability of a chemical entity is a critical determinant of its shelf-life, formulation feasibility, and in vivo performance. In this analysis, we delve into the thermal, chemical (hydrolytic and oxidative), metabolic, and photolytic stability of this compound. By comparing it with analogs, we can elucidate the contributions of the trifluoromethyl and tert-butoxy groups to the overall stability profile.
Executive Summary of Stability Comparison
While direct, side-by-side comparative quantitative data for this compound and its analogs is not extensively available in a single study, a comprehensive review of existing literature on related compounds allows for a qualitative and semi-quantitative assessment.
| Compound | Thermal Stability | Hydrolytic Stability (Acidic) | Hydrolytic Stability (Basic) | Oxidative Stability | Metabolic Stability |
| This compound | Expected to be high | Prone to cleavage | Generally stable | High | High |
| 1-tert-Butoxybenzene | Moderate | Prone to cleavage | Generally stable | Moderate | Low to Moderate |
| 4-Methoxy-1-(trifluoromethyl)benzene | High | Stable | Stable | High | Moderate to High |
| 4-tert-Butylanisole | Moderate | Stable | Stable | Moderate | Low |
In-Depth Stability Analysis
Thermal Stability
Aryl ethers, in general, exhibit good thermal stability. The presence of the trifluoromethyl group, a strongly electron-withdrawing and thermally robust moiety, is expected to enhance the thermal stability of this compound compared to non-fluorinated analogs like 1-tert-butoxybenzene. The C-F bond is significantly stronger than a C-H bond, contributing to overall molecular stability at elevated temperatures.[1][2] While specific decomposition temperatures are not readily found in the literature for this exact compound, fluorinated alkyl aryl ethers have been shown to be highly durable against high temperatures.[1][2]
Chemical Stability: Hydrolysis
The tert-butyl ether linkage is the most reactive site for hydrolysis, particularly under acidic conditions. The ether oxygen can be protonated, leading to cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and 4-(trifluoromethyl)phenol. This susceptibility to acid-catalyzed cleavage is a well-documented characteristic of tert-butyl ethers.
Conversely, under basic conditions, the tert-butoxy group is generally stable, making it a useful protecting group in organic synthesis. Therefore, this compound is expected to show good stability in neutral to basic aqueous environments.
-
Acidic Hydrolysis Pathway:
Caption: Acid-catalyzed cleavage of the tert-butyl ether.
Chemical Stability: Oxidation
The trifluoromethyl group is highly resistant to oxidation. The primary site of oxidative attack in related, non-fluorinated compounds is often the benzylic positions of alkyl groups. In this compound, the absence of such positions and the presence of the electron-withdrawing CF3 group deactivate the aromatic ring towards electrophilic attack, suggesting high oxidative stability. In contrast, the tert-butyl group on compounds like 4-tert-butylanisole can be a site of oxidative metabolism.
Metabolic Stability
The metabolic fate of many organic molecules is determined by cytochrome P450 (CYP) enzymes, which primarily catalyze oxidative reactions. The tert-butyl group is known to be susceptible to hydroxylation by CYP enzymes, leading to rapid metabolism.
The introduction of a trifluoromethyl group at a potential site of metabolism is a common strategy in medicinal chemistry to block this pathway and enhance metabolic stability. The strong C-F bonds are resistant to enzymatic cleavage. Therefore, this compound is predicted to have significantly higher metabolic stability compared to its non-fluorinated counterpart, 1-tert-butoxybenzene, and other analogs with metabolically labile groups like the methyl ether in 4-tert-butylanisole.
-
Metabolic Blocking by Trifluoromethylation:
Photostability
Experimental Protocols
To provide a framework for the comparative analysis presented, standard experimental protocols for assessing compound stability are outlined below.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
[3][4][5][6]
Objective: To identify potential degradation products of the test compound under various stress conditions.
General Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp) in a photostability chamber.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
[7][8][9]
-
Forced Degradation Workflow:
Caption: General workflow for forced degradation studies.
In Vitro Metabolic Stability Assay
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Procedure:
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (from human or other species) at 37°C in the presence of NADPH (a cofactor necessary for CYP450 enzyme activity).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this plot is used to calculate the half-life and intrinsic clearance.
Conclusion
This compound is anticipated to be a relatively stable molecule, a desirable characteristic for many applications in drug discovery and materials science. Its key stability features are derived from its constituent functional groups. The trifluoromethyl group imparts high thermal, oxidative, and metabolic stability by blocking common degradation pathways. The tert-butoxy group, while providing steric bulk, introduces a specific liability to acid-catalyzed hydrolysis, a factor that must be considered in formulation and storage. In contrast, it offers good stability under basic conditions.
Compared to its non-fluorinated and methoxy analogs, this compound likely offers a superior overall stability profile, particularly concerning metabolic degradation. For drug development professionals, this enhanced metabolic stability can translate to a longer in vivo half-life and improved pharmacokinetic properties. Further direct comparative studies under standardized forced degradation conditions are warranted to provide precise quantitative data and fully elucidate the degradation pathways of this promising compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. actascientific.com [actascientific.com]
A Comparative Guide to Greener Solvents for the Synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Greener Alternatives to Traditional Solvents in the Synthesis of a Key Pharmaceutical Intermediate.
The synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene, a crucial building block in the development of various pharmaceuticals, has traditionally relied on conventional solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM). While effective, these solvents are facing increasing scrutiny due to their environmental, health, and safety (EHS) concerns. This guide provides a comprehensive comparison of greener, more sustainable solvent alternatives for the Williamson ether synthesis of this compound from 4-(trifluoromethyl)phenol, supported by available experimental data and detailed protocols.
Performance Comparison of Solvent Systems
The selection of a solvent is critical to the efficiency and sustainability of a chemical synthesis. The following table summarizes the performance of traditional and greener solvents in the context of the Williamson ether synthesis for preparing this compound. Data for greener solvents is based on their performance in analogous O-alkylation and S(_N)2 reactions, providing a strong indication of their suitability for this specific synthesis.
| Solvent System | Type | Typical Reaction Time (h) | Typical Temperature (°C) | Yield (%) | Green Chemistry Considerations |
| Traditional Solvents | |||||
| Dimethylformamide (DMF) | Polar Aprotic | 1 - 8 | 50 - 100 | 50 - 95 | Listed as a Substance of Very High Concern (SVHC), reproductive toxicity.[1] |
| Tetrahydrofuran (THF) | Ethereal | 2 - 12 | 25 - 66 (reflux) | Moderate to High | Forms explosive peroxides upon storage, derived from non-renewable resources. |
| Dichloromethane (DCM) | Chlorinated | (Used for workup) | (Used for workup) | N/A | Suspected carcinogen, significant environmental persistence. |
| Greener Alternatives | |||||
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ethereal | 2 - 12 | 25 - 80 (reflux) | High | Derived from renewable resources (corncobs, bagasse), higher boiling point and lower water solubility than THF, facilitating easier workup. |
| Cyclopentyl Methyl Ether (CPME) | Ethereal | 2 - 10 | 25 - 106 (reflux) | High | High boiling point, low peroxide formation, hydrophobic nature allows for easy separation from water. |
| Cyrene™ | Bio-derived Dipolar Aprotic | 1 - 6 | 50 - 120 | High | Biodegradable, derived from cellulose, viable replacement for DMF and NMP.[2] |
| Propylene Carbonate | Carbonate | 2 - 10 | 60 - 120 | Moderate to High | Biodegradable, low toxicity, high boiling point. |
| Solvent-Free | - | 0.5 - 2 | 25 - 80 | High | Eliminates solvent waste, often requires mechanical activation (e.g., ball milling).[3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using both a traditional solvent (DMF) and a greener alternative (2-Methyltetrahydrofuran) are provided below. These protocols are based on established Williamson ether synthesis procedures.[1][4][5][6]
Protocol 1: Synthesis in a Traditional Solvent (DMF)
Materials:
-
4-(Trifluoromethyl)phenol
-
tert-Butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis in a Greener Solvent (2-Methyltetrahydrofuran)
Materials:
-
4-(Trifluoromethyl)phenol
-
tert-Butyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous 2-MeTHF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous 2-MeTHF to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add tert-butyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with 2-MeTHF (2 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key steps in the synthesis and the logical workflow for evaluating greener solvent alternatives.
Caption: General workflow for the synthesis of this compound.
Caption: Logical workflow for the evaluation and selection of a greener solvent.
Conclusion
The transition to greener solvents in the synthesis of this compound is not only feasible but also offers significant advantages in terms of environmental impact and operational safety. Bio-derived solvents such as 2-MeTHF and Cyrene™ present themselves as highly promising alternatives to traditional polar aprotic and ethereal solvents, often with comparable or even improved performance. While a direct, one-to-one replacement may require some optimization of reaction conditions, the long-term benefits of adopting these greener alternatives are substantial for both academic research and industrial-scale pharmaceutical production. This guide serves as a starting point for researchers to make more informed and sustainable choices in their synthetic endeavors.
References
Safety Operating Guide
Essential Guidance for the Disposal of 4-(Trifluoromethyl)-1-tert-butoxybenzene
For immediate reference, this document outlines the critical safety and logistical procedures for the proper disposal of 4-(Trifluoromethyl)-1-tert-butoxybenzene, a flammable and hazardous chemical. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.
This guide is intended for researchers, scientists, and drug development professionals. It provides a step-by-step protocol for waste management, spill containment, and personal protection.
I. Chemical and Physical Properties
A thorough understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| GHS Classification | Flammable liquids: Category 3; Skin irritation: Category 2; Eye irritation: Category 2A | [1] |
| Boiling Point | 154 - 155 °C (309 - 311 °F) | [1] |
| Density | 1.607 g/cm³ at 25 °C (77 °F) | [1] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to mitigate exposure risks.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Wear protective gloves. | Prevents skin irritation and absorption.[1] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. Use a face shield if splashing is a risk. | Protects against serious eye irritation from splashes or vapors.[1] |
| Skin and Body Protection | Wear flame retardant antistatic protective clothing. | Protects against skin contact and reduces the risk of ignition from static discharge.[1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If ventilation is inadequate, wear an appropriate respirator. | Prevents respiratory tract irritation from inhalation of vapors.[2][3] |
III. Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound, from initial waste collection to final disposal.
Caption: Disposal workflow for this compound.
IV. Detailed Disposal Protocol
This section provides a step-by-step methodology for the safe disposal of this compound.
1. Preparation and Handling:
-
1.1. Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment as detailed in the PPE table.[1] This includes protective gloves, eye protection, and flame-retardant antistatic clothing.[1]
-
1.2. Conduct all handling and disposal activities in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[2][3]
-
1.3. Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2] Use only non-sparking tools to prevent ignition.[1]
2. Waste Collection:
-
2.1. Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.
-
2.2. Keep the waste container tightly closed when not in use.[1]
-
2.3. Do not mix this compound waste with other chemicals or waste streams to avoid potentially hazardous reactions.[1]
3. Spill Containment and Cleanup:
-
3.1. In the event of a spill, immediately evacuate non-essential personnel from the area.
-
3.2. Eliminate all ignition sources.[4]
-
3.3. Cover drains to prevent the chemical from entering waterways.[1]
-
3.4. For small spills, use a liquid-absorbent material (e.g., Chemizorb®) to contain and collect the spilled substance.[1]
-
3.5. Carefully collect the absorbent material and contaminated soil into a sealable container for disposal.
-
3.6. Clean the affected area thoroughly with an appropriate solvent, followed by soap and water.
4. Final Disposal:
-
4.1. Store the sealed waste container in a cool, well-ventilated place away from heat and ignition sources.[1]
-
4.2. All chemical waste must be disposed of in accordance with national and local regulations.[1]
-
4.3. Dispose of the contents and the container at an approved waste disposal plant.[1][3][5] Contact your institution's environmental health and safety (EHS) office for specific guidance on approved disposal facilities and procedures.
References
Personal protective equipment for handling 4-(Trifluoromethyl)-1-tert-butoxybenzene
Essential Safety and Handling Guide for 4-(Trifluoromethyl)-1-tert-butoxybenzene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe laboratory operations and minimize risks.
Essential Safety Information
A summary of the key hazards and personal protective equipment (PPE) is provided below for quick reference. This information is derived from safety data sheets for the compound and structurally related chemicals.
| Category | Details |
| Hazard Class | Flammable Liquid (Category 3)[1], Skin Irritant (Category 2)[2][3], Eye Irritant (Category 2A)[2][3] |
| Primary Hazards | Flammable liquid and vapor[1]. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[4]. Causes skin and serious eye irritation[2][3][5]. May cause respiratory irritation[2][3][6]. |
| Required PPE | Chemical splash goggles, face shield, chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat[7][8]. |
| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames[2][3][4]. Keep container tightly closed[2][3][4]. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.[9] All PPE should be inspected before use and removed carefully to avoid contamination.
-
Eye and Face Protection :
-
Skin and Body Protection :
-
Gloves : Wear chemical-resistant gloves. Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[7][10] For prolonged contact, consult the glove manufacturer's resistance guide to ensure compatibility.[7] Always inspect gloves for tears or holes before use.[10]
-
Lab Coat : A flame-retardant, antistatic lab coat is required. It should be fully buttoned to cover as much skin as possible.[7]
-
Clothing and Footwear : Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[7] Avoid clothing made from synthetic materials like polyester or acrylic.[7]
-
-
Respiratory Protection :
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep exposures below permissible limits.[4][6]
-
If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[6][7] Respirator use requires a formal program, including fit testing and training.[7]
-
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Handling Protocol
-
Preparation :
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[2][3]
-
Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[4][6]
-
Remove all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][3][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][4]
-
-
Chemical Handling :
-
Ground and bond the container and receiving equipment to prevent static electricity discharge, which can ignite flammable vapors.[3][4]
-
Avoid direct contact with skin and eyes.[4] Do not breathe vapors or mists.[4]
-
Wash hands thoroughly with soap and water after handling the chemical and before breaks.[4]
-
-
Post-Handling :
Disposal Plan
Chemical waste must be managed according to institutional and regulatory guidelines.
-
Waste Collection :
-
Collect all waste, including excess reagent and contaminated materials (e.g., gloves, wipes), in a designated, compatible, and properly labeled waste container.
-
The container must be kept tightly closed.
-
-
Storage :
-
Store the waste container in a cool, well-ventilated, and designated secondary containment area, away from incompatible materials.
-
-
Disposal :
Emergency Procedures: First Aid
-
Inhalation : If inhaled, immediately move the person to fresh air. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact : If the chemical comes into contact with skin, immediately take off all contaminated clothing.[4] Rinse the affected area with plenty of water for at least 15 minutes.[4] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[4] If present, remove contact lenses and continue rinsing for at least 15 minutes.[4] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : If swallowed, do NOT induce vomiting.[6] Rinse the mouth with water and have the victim drink two glasses of water, if conscious. Seek immediate medical assistance.[4][5]
Visual Workflow for Handling and Disposal
References
- 1. airgas.com [airgas.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
